SP-471
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H26BrN5 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
3-[9-[(3-bromophenyl)methyl]-6-(3-carbamimidoylphenyl)carbazol-3-yl]benzenecarboximidamide |
InChI |
InChI=1S/C33H26BrN5/c34-27-9-1-4-20(14-27)19-39-30-12-10-23(21-5-2-7-25(15-21)32(35)36)17-28(30)29-18-24(11-13-31(29)39)22-6-3-8-26(16-22)33(37)38/h1-18H,19H2,(H3,35,36)(H3,37,38) |
InChI Key |
RAMOTYTXPPURBJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Vepdegestrant (ARV-471): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepdegestrant (ARV-471), also formerly known as SP-471, is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2] Developed by Arvinas and co-developed with Pfizer, this molecule represents a novel therapeutic strategy for ER-positive (ER+)/HER2-negative breast cancer.[1][3] Unlike traditional inhibitors that merely block the function of a target protein, ARV-471 hijacks the cell's own ubiquitin-proteasome system to eliminate the ERα protein entirely.[4][5] This guide provides an in-depth technical overview of the core mechanism of action of ARV-471, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key processes.
Core Mechanism: PROTAC-Mediated Protein Degradation
ARV-471 is a heterobifunctional molecule comprising three key components: a ligand that binds to the ligand-binding domain of the estrogen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5][6] The mechanism of action unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: ARV-471 simultaneously binds to the estrogen receptor and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (ER:ARV-471:CRBN).[4][5]
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the ER protein.[5] This results in the polyubiquitination of the ER, marking it for degradation.
-
Proteasomal Degradation: The polyubiquitinated ER is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[5]
-
Recycling of ARV-471: Following the degradation of the ER, ARV-471 is released and can engage with another ER protein and E3 ligase, enabling a catalytic cycle of degradation.
This targeted protein degradation approach offers several potential advantages over traditional occupancy-driven inhibitors, including the ability to eliminate both the signaling and scaffolding functions of the target protein and the potential to overcome resistance mechanisms associated with target protein mutations.[5]
Data Presentation
Preclinical Efficacy
ARV-471 has demonstrated potent and robust ER degradation and anti-tumor activity in a variety of preclinical models.
| Parameter | Cell Line/Model | Value | Reference |
| ER Degradation (DC50) | ER+ Breast Cancer Cell Lines | ~1-2 nM | [1][2][6][7] |
| MCF7 | 1.8 nM | [8] | |
| ER Degradation (Dmax) | In Vitro | >90% | [9][10] |
| In Vivo (MCF7 Xenograft) | ≥90% | [4][8] | |
| Binding Affinity (IC50) | Recombinant ER protein | 0.99 nM | [4] |
| Binding Affinity (Ki) | Recombinant ER protein | 0.28 nM | [4] |
| Tumor Growth Inhibition (TGI) | MCF7 Xenograft (monotherapy) | 87%-123% | [9][10] |
| MCF7 Xenograft (with CDK4/6 inhibitor) | ~130% | [8] |
Clinical Efficacy (VERITAC Phase 2 Expansion)
In heavily pretreated patients with ER+/HER2- metastatic breast cancer, ARV-471 has shown promising clinical activity and a favorable safety profile.
| Endpoint | Patient Population | 200 mg Dose | 500 mg Dose | Overall | Reference |
| Clinical Benefit Rate (CBR) | All Evaluable Patients (n=71) | 37.1% | 38.9% | 38.0% | [11] |
| Patients with ESR1 Mutations (n=41) | 47.4% | 54.5% | 51.2% | [11] | |
| Median Progression-Free Survival (mPFS) | All Evaluable Patients | - | - | 3.7 months | [3] |
| Patients with ESR1 Mutations | - | - | 5.7 months | [3] |
Experimental Protocols
ER Degradation Assessment by Western Blot
This protocol is used to quantify the reduction in ER protein levels following treatment with ARV-471.
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO2.
-
Treatment: Cells are treated with varying concentrations of ARV-471 or vehicle control (DMSO) for a specified duration (e.g., 4, 24, or 72 hours).
-
Lysis: Cells are washed with PBS and lysed using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα (e.g., D8H8, CST-8644). A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the ERα band relative to the loading control.
Cell Proliferation Assay
This assay measures the effect of ARV-471 on the growth of ER-dependent cancer cells.
-
Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of ARV-471.
-
Incubation: The plates are incubated for a period of 5 to 7 days.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels, or by using a live-cell imaging system like the Incucyte® to monitor cell confluence over time.
-
Data Analysis: The results are plotted as a dose-response curve to determine the half-maximal growth inhibition (GI50).
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of ARV-471 in a living organism.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.
-
Estrogen Supplementation: To support the growth of ER-dependent tumors, a slow-release estradiol (B170435) pellet is implanted subcutaneously.
-
Tumor Cell Implantation: MCF7 cells are suspended in Matrigel and injected into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size (e.g., 150-200 mm³), mice are randomized into treatment groups and dosed orally with ARV-471 or vehicle control, typically once daily.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., ER degradation by Western blot).
Mandatory Visualization
Caption: The PROTAC mechanism of action of ARV-471, leading to the degradation of the estrogen receptor.
Caption: A typical experimental workflow to quantify the in vitro degradation of ERα induced by ARV-471.
References
- 1. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 6. revvity.com [revvity.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 11. biorxiv.org [biorxiv.org]
Vepdegestrant (ARV-471): A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vepdegestrant (ARV-471) is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). This document provides a comprehensive technical guide to the chemical structure, physicochemical properties, and biological activity of Vepdegestrant. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a thorough exploration of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and targeted protein degradation.
Chemical Structure and Properties
Vepdegestrant is a hetero-bifunctional molecule that links a ligand for the estrogen receptor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This unique structure facilitates the formation of a ternary complex between ERα and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.
Chemical Identifiers:
-
IUPAC Name: (3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-Hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione[1]
-
SMILES: C1CC2=C(C=CC(=C2)O)--INVALID-LINK--C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O[1]
-
InChI Key: TZZDVPMABRWKIZ-XMOGEVODSA-N[1]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C45H49N5O4 | [1] |
| Molecular Weight | 723.9 g/mol | [2] |
| CAS Number | 2229711-68-4 | [2] |
| cLogP | 6.8 | [3] |
| LogD (pH 7.4) | 4.6 | [3] |
| chromLogD | 5.3 | [3] |
| Aqueous Solubility | Slightly soluble (0.1-1 mg/mL) | [2] |
| DMSO Solubility | 90 - 127 mg/mL | [4][5] |
Mechanism of Action: Targeted Estrogen Receptor Degradation
Vepdegestrant operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the estrogen receptor.
The process can be summarized in the following steps:
-
Ternary Complex Formation: Vepdegestrant, with its two distinct ligands, simultaneously binds to the ligand-binding domain of the estrogen receptor and the E3 ubiquitin ligase, Cereblon (CRBN). This brings the ER and CRBN into close proximity, forming a stable ternary complex (ER:Vepdegestrant:CRBN).[6]
-
Ubiquitination: The formation of this complex allows the E3 ligase to transfer ubiquitin molecules to the estrogen receptor, tagging it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated estrogen receptor is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After the degradation of the ER, Vepdegestrant is released and can engage another ER molecule, initiating a new cycle of degradation.
Caption: Mechanism of action of Vepdegestrant (ARV-471).
Biological Activity
Vepdegestrant has demonstrated potent and selective degradation of both wild-type and mutant estrogen receptors in preclinical studies. This degradation translates to robust anti-tumor activity in various breast cancer models.
In Vitro Activity:
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 (ER Binding) | Recombinant ER | 0.99 | [3] |
| IC50 (Luciferase Reporter) | T47D-KBluc | 1.1 | [7] |
| DC50 (ER Degradation) | MCF-7 | ~1-2 | [1][5][8] |
| GI50 (Cell Growth Inhibition) | MCF-7 | 3.3 | [2] |
| GI50 (Cell Growth Inhibition) | T47D | 4.5 | [2] |
| GI50 (Cell Growth Inhibition) | T47D (ER Y537S) | 8 | [2] |
| GI50 (Cell Growth Inhibition) | T47D (ER D538G) | 5.7 | [2] |
In Vivo Efficacy:
In MCF-7 orthotopic xenograft models, daily oral administration of Vepdegestrant at doses of 3, 10, and 30 mg/kg resulted in significant tumor growth inhibition.[2] Furthermore, in a patient-derived xenograft (PDX) model with the ER Y537S mutation, Vepdegestrant induced tumor regression at doses of 10 and 30 mg/kg.[2]
Experimental Protocols
Western Blot for ERα Degradation
This protocol outlines the procedure to assess the degradation of ERα in breast cancer cell lines following treatment with Vepdegestrant.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
Vepdegestrant (ARV-471)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-ERα (D8H8, Cell Signaling Technology, #8644), anti-β-actin (D6A8, Cell Signaling Technology, #8457)[6]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of Vepdegestrant for the desired duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-ERα antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Probe the membrane with an anti-β-actin antibody to ensure equal protein loading.
T47D-KBluc Luciferase Reporter Assay
This assay is used to determine the functional consequence of ERα degradation on its transcriptional activity.
Materials:
-
T47D-KBluc cells (ATCC)[6]
-
Vepdegestrant (ARV-471)
-
Bright-Glo Luciferase Reporter Assay System (Promega)[6]
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed T47D-KBluc cells in a 96-well plate and treat with a serial dilution of Vepdegestrant.
-
Luciferase Assay: After the desired incubation period, measure luciferase activity using the Bright-Glo Assay System according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value by plotting the luciferase signal against the concentration of Vepdegestrant.
Caption: Workflow for in vitro characterization of Vepdegestrant.
MCF-7 Orthotopic Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of Vepdegestrant.
Materials:
-
Female NOD/SCID mice (8-10 weeks old)[6]
-
MCF-7 cells
-
17β-estradiol pellets (0.36 mg, 90-day release)[6]
-
Matrigel
-
Vepdegestrant (ARV-471) formulation for oral gavage
Procedure:
-
Hormone Supplementation: Surgically implant a 17β-estradiol pellet subcutaneously in each mouse.
-
Tumor Cell Implantation: After 1-2 days, inject 5 x 10^6 MCF-7 cells suspended in a 1:1 mixture of media and Matrigel into the mammary fat pad.[6]
-
Treatment: Once tumors are established, randomize mice into treatment groups and administer Vepdegestrant orally at the desired doses and schedule.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot for ERα levels).
Conclusion
Vepdegestrant (ARV-471) is a potent and selective oral PROTAC that efficiently degrades the estrogen receptor. Its unique mechanism of action offers a promising therapeutic strategy for ER-positive breast cancer, with the potential to overcome resistance to existing endocrine therapies. The data and protocols presented in this guide provide a solid foundation for further research and development of this novel class of targeted cancer therapeutics.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. abmole.com [abmole.com]
- 5. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: Understanding the Dengue Virus Protease Inhibitor SP-471
Disclaimer: Initial analysis indicates that SP-471 is not a Proteolysis Targeting Chimera (PROTAC) but a potent, cell-active inhibitor of the dengue virus (DENV) protease. This guide provides an in-depth technical overview of this compound's true mechanism of action, preclinical data, and the experimental methodologies used for its characterization, based on available scientific literature.
Core Technology: A Multimodal Dengue Virus Protease Inhibitor
This compound is a novel small molecule inhibitor targeting the dengue virus NS2B-NS3 protease, an enzyme essential for viral replication. It is administered as an amidoxime (B1450833) prodrug, SP-471P, which converts to the active compound this compound within cells. The core technology of this compound lies in its unique multimodal mechanism of inhibition. Unlike traditional active-site inhibitors, this compound appears to disrupt both intermolecular and intramolecular cleavage events critical for the viral life cycle.[1][2][3]
Mechanistically, this compound inhibits:
-
Intermolecular Protease Processes: The cleavage of the viral polyprotein into individual functional proteins.
-
Intramolecular Cleavage Events: Self-cleavage events at the NS2B-NS3 junction and other internal sites within the NS3 protein.[1][2][3]
This dual action leads to a complete halt in the production of infective viral particles and inhibits viral RNA replication.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity data for the prodrug SP-471P and the active inhibitor this compound.
Table 1: In Vitro Efficacy and Cytotoxicity of SP-471P
| Compound | Parameter | Value | Cell Line | Description |
| SP-471P | EC50 | 1.10 µM | Not Specified | 50% effective concentration in inhibiting viral replication. |
| SP-471P | CC50 | > 100 µM | Not Specified | 50% cytotoxic concentration, indicating low toxicity. |
Data sourced from multiple references.[1][2][3]
Table 2: Biochemical Potency of this compound
| Compound | Parameter | Value | Target | Description |
| This compound | IC50 | 18 µM | DENV Protease | 50% inhibitory concentration against the isolated enzyme. |
Data sourced from MedchemExpress product information.
Detailed Methodologies of Key Experiments
The characterization of this compound and its prodrug SP-471P involves several key experimental protocols. While specific, detailed protocols from the original researchers are not fully available, the following methodologies are based on standard practices for evaluating dengue virus protease inhibitors.
Dengue Virus NS2B-NS3 Protease Inhibition Assay
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the activity of the purified DENV protease enzyme.
-
Enzyme and Substrate: A recombinant DENV NS2B-NS3 protease (e.g., 5 nM of DENV-2 rNS2b-NS3Pro) is used. A fluorogenic peptide substrate, such as Bz-nKRR-AMC (10 µM), which mimics the natural cleavage site of the protease, is employed.
-
Reaction Conditions: The assay is typically conducted in a 96-well plate format in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM CHAPS, 20% glycerol).
-
Procedure:
-
The purified protease enzyme is pre-incubated with varying concentrations of the test compound (like this compound) for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The mixture is incubated at 37°C for a defined time (e.g., 20-60 minutes).
-
Protease activity is quantified by measuring the fluorescence of the cleaved product (AMC) using a microplate reader (e.g., excitation at 390 nm, emission at 465 nm).
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction (with DMSO instead of the inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Dengue Virus Inhibition Assay
This assay evaluates the antiviral activity of a compound in a cellular context, accounting for cell permeability and metabolic conversion (in the case of a prodrug).
-
Cell Line and Virus: Vero cells (or other susceptible cell lines like LLC-MK2) are commonly used. Cells are infected with a specific serotype of dengue virus (e.g., DENV-2) at a defined multiplicity of infection (MOI), for instance, 0.1.
-
Procedure:
-
Cells are seeded in 48- or 96-well plates and grown to form a monolayer.
-
The cell monolayer is pre-incubated with various concentrations of the test compound (e.g., SP-471P) for 1 hour.
-
The compound-containing medium is removed, and the cells are infected with DENV.
-
After the infection period, the virus is removed, and fresh medium containing the test compound is added back to the cells.
-
The plates are incubated for a period that allows for viral replication (e.g., 48 hours).
-
-
Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker. A common method is to quantify the amount of secreted NS1 antigen in the cell culture supernatant using an ELISA kit.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.
Cytotoxicity Assay
This assay is crucial to determine if the antiviral activity of a compound is due to specific inhibition of the virus or general toxicity to the host cells.
-
Cell Line: The same cell line used in the antiviral assay (e.g., Vero cells) is employed to ensure the results are comparable.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are treated with the same range of concentrations of the test compound as used in the efficacy assay.
-
The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).
-
-
Endpoint Measurement: Cell viability is assessed using colorimetric or fluorometric methods, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or assays that measure metabolic activity.
-
Data Analysis: The CC50 value, the concentration at which 50% of the cells are killed, is determined. The selectivity index (SI), calculated as CC50 / EC50, is often used to evaluate the therapeutic window of the compound.
Visualizations: Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in inhibiting the dengue virus replication cycle.
Caption: Experimental workflow for evaluating the antiviral activity of SP-471P.
Caption: Prodrug activation of SP-471P to the active inhibitor this compound.
References
- 1. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the sulforhodamine B colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of NS2B-mediated activation of NS3pro in dengue virus: molecular dynamics simulations and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Vepdegestrant (ARV-471) - Mechanism, Target Engagement, and E3 Ligase Interaction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vepdegestrant (also known as ARV-471) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to target the estrogen receptor (ER) for degradation.[1][2] Developed for the treatment of estrogen receptor-positive (ER+)/HER2-negative breast cancer, Vepdegestrant represents a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate the key driver of tumor proliferation in this cancer subtype.[3][4] This document provides an in-depth technical overview of Vepdegestrant's mechanism of action, the specifics of its interaction with the target protein (ERα) and the Cereblon (CRBN) E3 ubiquitin ligase, quantitative efficacy data, and the key experimental protocols used to characterize this interaction.
Core Mechanism of Action: PROTAC-Mediated Degradation
Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the ER and a distinct ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[5][6] Its mechanism is distinct from traditional inhibitors or selective ER degraders (SERDs) like fulvestrant (B1683766), which primarily act through antagonism and indirect induction of degradation.[2]
The core mechanism involves the following key steps:
-
Ternary Complex Formation: Vepdegestrant simultaneously binds to the ligand-binding domain of the Estrogen Receptor (target Protein of Interest - POI) and the Cereblon (CRBN) E3 ligase.[2][7] This proximity-induced event results in the formation of a stable ternary complex (ER-Vepdegestrant-CRBN).[5]
-
Ubiquitination: The recruitment of CRBN to the ER facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the ER.[4][8]
-
Proteasomal Degradation: The poly-ubiquitinated ER is recognized by the 26S proteasome, which unfolds and degrades the receptor into smaller peptides, effectively eliminating it from the cell.[6][9]
-
Catalytic Cycle: After the ER is degraded, Vepdegestrant is released and can bind to another ER protein, enabling a single molecule to induce the degradation of multiple target proteins.[6]
Quantitative Data Summary
Vepdegestrant demonstrates potent and robust degradation of both wild-type and mutant ER, leading to superior anti-tumor activity compared to fulvestrant in preclinical models.[9][10]
Table 1: In Vitro Degradation and Activity
| Parameter | Cell Line | Value | Notes | Source(s) |
| DC₅₀ (ER Degradation) | ER+ Breast Cancer Lines | ~1-2 nM | Half-maximal degradation concentration. | [3][9][11] |
| DC₅₀ (ERα Degradation) | MCF-7 | 1.8 nM | Specific measurement in a key ER+ cell line. | [12] |
| Max Degradation (Dₘₐₓ) | ER+ Breast Cancer Lines | ≥90% | Maximum observed degradation of ER protein. | [10] |
| IC₅₀ (ER Antagonism) | T47D-KBluc | 3 nM | Antagonism of estradiol-bound ER/ERE-driven luciferase expression. | [7] |
Table 2: In Vivo Efficacy (Preclinical Xenograft Models)
| Model Type | Treatment | Tumor Growth Inhibition (TGI) | ER Protein Reduction | Source(s) |
| MCF7 Orthotopic Xenograft | Vepdegestrant (monotherapy) | 87% - 123% | >90% | [9][10] |
| MCF7 Orthotopic Xenograft | Fulvestrant (comparator) | 31% - 80% | N/A | [10] |
| ST941/HI PDX (Y537S mutant) | Vepdegestrant (10 mg/kg) | 102% (regression) | Significantly reduced | [9][10] |
| MCF7 Xenograft | Vepdegestrant + CDK4/6i | ~130% | Significantly reduced | [9] |
Key Experimental Protocols
The characterization of Vepdegestrant's activity relies on a suite of biochemical and cell-based assays.
Western Blot for ER Degradation
This assay directly measures the reduction in cellular ER protein levels following treatment with Vepdegestrant.
-
Principle: Cells are treated with varying concentrations of Vepdegestrant. Cell lysates are then separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for ERα and a loading control (e.g., α-tubulin or β-actin) to quantify the remaining ER protein.[7][13]
-
Methodology:
-
Cell Culture: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded and allowed to adhere.
-
Treatment: Cells are incubated with a dose-response curve of Vepdegestrant for a specified time (e.g., 4 to 72 hours).[13]
-
Lysis: Cells are washed and lysed to extract total protein.
-
Quantification & Electrophoresis: Protein concentration is normalized across samples, which are then run on an SDS-PAGE gel.
-
Blotting & Detection: Proteins are transferred to a PVDF membrane, blocked, and incubated with primary antibodies for ERα and a loading control, followed by secondary antibody incubation and chemiluminescent detection.
-
Analysis: Band intensities are quantified, and ER levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.
-
Ternary Complex Formation Assays
-
Principle: These assays confirm the cooperative binding of Vepdegestrant to both ER and CRBN.
-
Methodologies:
-
AlphaLISA: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to demonstrate proximity. For instance, a CRBN-DDB1:probe displacement assay showed a 17-fold left shift in the IC₅₀ of Vepdegestrant in the presence of the ER ligand-binding domain (ER-LBD), confirming cooperative ternary complex formation.[7]
-
Size-Exclusion Chromatography (SEC): SEC was used to show that ER-LBD co-migrates with the CRBN-DDB1 complex to a higher molecular weight fraction only in the presence of Vepdegestrant, directly demonstrating the formation of the larger ternary complex.[7]
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM was utilized to solve the high-resolution structure of the CRBN-DDB1:Vepdegestrant:ER ternary complex, providing definitive structural evidence of the interaction.[7]
-
Signaling Pathway Context
ERα is a ligand-activated transcription factor and a primary driver in the majority of breast cancers.[4] Its signaling pathway is central to tumor growth and survival.
-
Activation: In the absence of a ligand, ER resides in the cytoplasm. Upon binding to its natural ligand, estradiol (B170435), it dimerizes and translocates to the nucleus.
-
Transcription: In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Gene Expression: This binding recruits co-activators and initiates the transcription of genes that promote cell proliferation, survival, and growth (e.g., PR, GREB1, TFF1).[9]
Vepdegestrant-mediated degradation of ER removes the central node of this pathway. By eliminating the receptor, it prevents the transcription of these essential growth-promoting genes, irrespective of estradiol presence or mutations in the ER that confer resistance to other endocrine therapies.[9][10]
Conclusion
Vepdegestrant (ARV-471) exemplifies the potential of targeted protein degradation as a therapeutic strategy. By hijacking the cellular ubiquitin-proteasome system via the E3 ligase Cereblon, it induces the direct and efficient elimination of the estrogen receptor, a key oncogenic driver.[2][14] Preclinical data demonstrate its superior efficacy in degrading ER and inhibiting tumor growth compared to standard-of-care agents.[10] The detailed characterization of its mechanism provides a robust framework for its ongoing clinical development in patients with ER+/HER2- breast cancer.[1][14]
References
- 1. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 4. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 6. Arv-471 | C45H49N5O4 | CID 134562533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 10. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Vepdegestrant (ARV-471): An In-Depth Technical Guide on a Novel PROTAC Estrogen Receptor Degrader in Breast Cancer Models
Introduction
Vepdegestrant (ARV-471), a novel, orally bioavailable PROteolysis-TArgeting Chimera (PROTAC), represents a paradigm shift in the targeted therapy of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical data for vepdegestrant, focusing on its mechanism of action, efficacy in various breast cancer models, and synergistic potential with other targeted agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental protocols.
Vepdegestrant is a heterobifunctional molecule designed to hijack the body's own ubiquitin-proteasome system to specifically target and degrade the estrogen receptor.[3][4] It achieves this by simultaneously binding to the estrogen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ER protein.[5][6] This mechanism of action offers a distinct advantage over traditional ER antagonists and selective estrogen receptor degraders (SERDs) like fulvestrant, which have shown limitations in terms of incomplete ER degradation and the development of resistance.[7][8]
Mechanism of Action: PROTAC-Mediated ER Degradation
Vepdegestrant's unique mechanism of action involves the formation of a ternary complex between the estrogen receptor, vepdegestrant, and the E3 ubiquitin ligase cereblon (CRBN).[2][9] This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the estrogen receptor, marking it for degradation by the 26S proteasome.[5] This catalytic process allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins, leading to a profound and sustained suppression of ER signaling.[4]
In Vitro Efficacy
Vepdegestrant has demonstrated potent and robust degradation of both wild-type and mutant estrogen receptors across a panel of ER+ breast cancer cell lines. This degradation translates to potent inhibition of ER-mediated transcription and cell proliferation.
| Cell Line | ER Status | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| MCF7 | Wild-type | ~1 | >90% | 3.06 | [9][10] |
| T47D | Wild-type | ~1 | >90% | - | [10] |
| T47D-ERY537S | Mutant | ~1 | >90% | - | [10] |
| T47D-ERD538G | Mutant | ~1 | >90% | - | [10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration for proliferation.
In Vivo Efficacy
Preclinical studies in various xenograft models have consistently shown the superior efficacy of orally administered vepdegestrant compared to the standard-of-care SERD, fulvestrant.[1][11] Vepdegestrant achieves profound ER degradation in tumor tissues, leading to significant tumor growth inhibition and, in some cases, tumor regression.[9][12]
| Model | ER Status | Treatment | Dose (mpk) | ER Degradation (%) | Tumor Growth Inhibition (%) | Reference |
| MCF7 Xenograft | Wild-type | Vepdegestrant | 3 | >90 | 87 | [1][11] |
| MCF7 Xenograft | Wild-type | Vepdegestrant | 10 | >90 | 99 | [13] |
| MCF7 Xenograft | Wild-type | Vepdegestrant | 30 | >90 | 123 | [1][11] |
| MCF7 Xenograft | Wild-type | Fulvestrant | - | 40-60 | 31-80 | [1][2] |
| ST941/HI PDX | Y537S Mutant | Vepdegestrant | 10 | 79 | 106 | [13] |
| Palbociclib-Resistant PDX | Y537S Mutant | Vepdegestrant | - | - | 102 | [1][11] |
mpk: mg/kg. PDX: Patient-Derived Xenograft.
Combination Therapy
The potent ER degradation achieved by vepdegestrant makes it an ideal backbone for combination therapies. Preclinical data has shown synergistic anti-tumor activity when vepdegestrant is combined with inhibitors of the CDK4/6 and PI3K/mTOR pathways.[14][15]
In MCF7 xenograft models, the combination of vepdegestrant with a CDK4/6 inhibitor resulted in a tumor growth inhibition of 131%.[10] Synergistic effects have also been observed in vitro with CDK4/6 inhibitors (abemaciclib, ribociclib), the mTOR inhibitor everolimus, and PI3K inhibitors (alpelisib, inavolisib).[14] These combinations often lead to tumor regressions in in vivo models.[1][11]
Experimental Protocols
In Vitro Cell-Based Assays
-
Cell Lines: MCF7 (ER+ wild-type), T47D (ER+ wild-type), and engineered T47D cells expressing clinically relevant ER mutants (Y537S and D538G) were utilized.[10]
-
ER Degradation Assay (Western Blot): Cells were treated with varying concentrations of vepdegestrant for a specified duration (e.g., 24-72 hours).[9] Cell lysates were then subjected to SDS-PAGE and Western blotting using an antibody specific for ERα. Protein levels were quantified by densitometry and normalized to a loading control (e.g., β-actin). DC50 and Dmax values were calculated from the resulting concentration-response curves.
-
Cell Proliferation Assay: Cells were seeded in 96-well plates and treated with a serial dilution of vepdegestrant.[2] Cell viability was assessed after a 5-day incubation period using a commercially available assay (e.g., CellTiter-Glo®). IC50 values were determined from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Orthotopic MCF7 xenograft models in ovariectomized immunodeficient mice supplemented with estradiol (B170435) were commonly used to assess the efficacy of vepdegestrant in an ER-dependent setting.[10] Patient-derived xenograft (PDX) models harboring ER mutations (e.g., Y537S) were also employed to evaluate activity in a hormone-independent and more aggressive disease context.[1][11]
-
Drug Administration: Vepdegestrant was administered orally, typically on a once-daily schedule.[10]
-
Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested, and ER protein levels were quantified by Western blot to confirm target engagement and degradation in vivo.[10]
Conclusion
The preclinical data for vepdegestrant (ARV-471) robustly demonstrates its potential as a best-in-class oral ER degrader for the treatment of ER+ breast cancer. Its ability to induce profound and sustained degradation of both wild-type and mutant ER, leading to superior anti-tumor efficacy as a monotherapy and in combination with other targeted agents, underscores its promise.[1][14] These compelling preclinical findings have paved the way for its clinical development, with ongoing trials further evaluating its safety and efficacy in patients.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Times of Protein Degrader Explosion: Mechanism, Drugs, and 20-year Revolution – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. arvinasmedical.com [arvinasmedical.com]
Vepdegestrant (ARV-471): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). Developed through a collaboration between Arvinas and Pfizer, this molecule represents a novel therapeutic modality for ER-positive (ER+)/HER2-negative (HER2-) breast cancer. By hijacking the body's natural protein disposal system, Vepdegestrant offers a distinct mechanism of action compared to traditional ER antagonists and selective ER degraders (SERDs). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Vepdegestrant, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.
Introduction: The Rationale for a PROTAC ER Degrader
Estrogen receptor signaling is a primary driver in approximately 80% of breast cancers.[1] While endocrine therapies like tamoxifen (B1202) and fulvestrant (B1683766) have been foundational treatments, the development of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.[2] Fulvestrant, a SERD, aims to degrade the ER, but its efficacy is limited by intramuscular administration and incomplete ER degradation in vivo.[3][4]
PROTACs offer a catalytic approach to protein degradation. These heterobifunctional molecules consist of a ligand that binds the target protein (in this case, ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. Vepdegestrant was designed to overcome the limitations of existing endocrine therapies by achieving more profound and sustained ER degradation via an oral route of administration.[3][4]
Mechanism of Action
Vepdegestrant functions by inducing the formation of a ternary complex between the estrogen receptor, itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, marking it for proteasomal degradation. This process is catalytic, as a single molecule of Vepdegestrant can induce the degradation of multiple ERα proteins.[5]
Figure 1: Mechanism of Vepdegestrant-induced ERα degradation.
This degradation of ERα leads to the downregulation of ER-target genes and the inhibition of proliferation in ER-dependent breast cancer cells.[6]
Preclinical Development
Biochemical and In Vitro Characterization
A medicinal chemistry campaign led to the identification of Vepdegestrant as a potent and selective oral ER degrader.[2] Its preclinical activity was characterized through a series of biochemical and cell-based assays.
Table 1: Preclinical In Vitro Activity of Vepdegestrant (ARV-471)
| Parameter | Assay Type | Cell Line / System | Value | Reference |
| ERα Binding | ||||
| IC50 | Cell-free RL displacement | Recombinant ERα | 0.99 nM | [3] |
| Ki | Cell-free RL displacement | Recombinant ERα | 0.28 nM | [7] |
| ER Degradation | ||||
| DC50 | In-cell Western | MCF7 | ~1-2 nM | [8] |
| Dmax | In-cell Western | MCF7 | >95% | [9] |
| Cellular Activity | ||||
| IC50 (Antagonism) | Luciferase Reporter | T47D-KBluc | 1.1 nM | [7] |
| GI50 | Cell Proliferation | MCF7 | 3.3 nM | [7] |
| GI50 | Cell Proliferation | T47D | 4.5 nM | [7] |
| GI50 | Cell Proliferation | T47D (ER Y537S) | 8.0 nM | [7] |
| GI50 | Cell Proliferation | T47D (ER D538G) | 5.7 nM | [7] |
Vepdegestrant demonstrated potent binding to recombinant ERα, comparable to the synthetic estrogen diethylstilbestrol.[3] It induced robust, dose-dependent degradation of both wild-type and clinically relevant mutant ERα in various breast cancer cell lines, achieving over 95% maximal degradation.[6][9] This degradation translated to potent inhibition of ER-dependent cell proliferation.[7]
In Vivo Efficacy in Xenograft Models
The in vivo anti-tumor activity of Vepdegestrant was evaluated in several preclinical models of ER+ breast cancer.
Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471) in Xenograft Models
| Model Type | Dosing | ER Degradation | Tumor Growth Inhibition (TGI) | Comparison | Reference |
| MCF7 Orthotopic Xenograft (WT ER) | 3 mg/kg, PO, QD | >94% | 85% | Fulvestrant: 31-80% TGI | [2][3] |
| 10 mg/kg, PO, QD | ≥90% | 98% | [3][9] | ||
| 30 mg/kg, PO, QD | >94% | 120% (regression) | Fulvestrant: 46% TGI | [3][10] | |
| ST941/HI PDX (ER Y537S Mutant) | 10 mg/kg, PO, QD | 79% | 99% (regression) | Fulvestrant: 62% TGI | [3][10] |
| 30 mg/kg, PO, QD | 88% | 107% (regression) | [3][10] | ||
| ST941/HI/PBR PDX (Palbociclib-Resistant) | 10 mg/kg, PO, QD | Not reported | 102% (regression) | [2] |
PO: Per os (by mouth); QD: Quaque die (once daily); WT: Wild-type; PDX: Patient-derived xenograft.
Orally administered Vepdegestrant led to profound ER degradation (>90%) in tumors and resulted in significant tumor growth inhibition and even regression, outperforming the standard-of-care agent fulvestrant.[3][9][10] Notably, Vepdegestrant demonstrated robust activity in models with the ER Y537S mutation, a common mechanism of acquired resistance to endocrine therapies.[3][10] Furthermore, it showed efficacy in a palbociclib-resistant model, suggesting its potential in later lines of therapy.[2] Preclinical studies also indicated synergistic effects when Vepdegestrant was combined with CDK4/6 inhibitors.[3][9]
Figure 2: General preclinical workflow for PROTAC development.
Clinical Development
Vepdegestrant has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.
Phase I/II VERITAC Study (NCT04072952)
This first-in-human study assessed the safety, tolerability, and anti-tumor activity of Vepdegestrant in heavily pretreated patients with ER+/HER2- advanced or metastatic breast cancer.
Table 3: Key Results from the Phase 2 VERITAC Study (Monotherapy)
| Endpoint | All Patients (n=71) | Patients with ESR1 mutation (n=41) | Reference |
| Clinical Benefit Rate (CBR) | 38% | 51.2% | [11][12] |
| Median Progression-Free Survival (mPFS) | 3.7 months | 5.7 months | [11] |
CBR: Confirmed complete response, confirmed partial response, or stable disease > 24 weeks.
In a heavily pretreated population where 100% of patients had received prior CDK4/6 inhibitors and 79% had received prior fulvestrant, Vepdegestrant demonstrated a favorable tolerability profile and encouraging clinical activity.[11] The clinical benefit was more pronounced in patients with ESR1 mutations.[12]
Phase Ib Combination with Palbociclib (NCT04072952)
This cohort of the VERITAC study evaluated Vepdegestrant in combination with the CDK4/6 inhibitor palbociclib.
Table 4: Key Results from the Phase 1b Vepdegestrant + Palbociclib Study
| Endpoint | Overall Population (n=46) | ESR1-mutant (n=29) | ESR1 wild-type (n=15) | Reference |
| Clinical Benefit Rate (CBR) | 63.0% | 72.4% | 53.3% | [6][13] |
| Objective Response Rate (ORR) | 41.9% (n=31) | 47.1% (n=17) | 41.7% (n=12) | [6] |
| Median Progression-Free Survival (mPFS) | 11.2 months | 13.7 months | 11.1 months | [6] |
The combination was well-tolerated and showed promising efficacy, suggesting a potential therapeutic benefit regardless of ESR1 mutation status in this patient population.[6]
Phase III VERITAC-2 Study (NCT05654623)
This pivotal, randomized trial compared Vepdegestrant monotherapy to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[14]
Table 5: Topline Results from the Phase 3 VERITAC-2 Study
| Endpoint | Population | Result | Reference |
| Progression-Free Survival (PFS) | ESR1-mutant | Statistically significant and clinically meaningful improvement vs. fulvestrant | [5][14][15] |
| Intent-to-Treat (ITT) | Did not reach statistical significance vs. fulvestrant | [5][14][15] | |
| Safety | ITT | Generally well-tolerated; profile consistent with previous studies | [5][14] |
The trial met its primary endpoint in the ESR1-mutant population, demonstrating a significant improvement in progression-free survival compared to fulvestrant.[14][15] Based on these results, Arvinas submitted a New Drug Application (NDA) to the U.S. FDA in June 2025 for Vepdegestrant for patients with ESR1-mutant ER+/HER2- advanced or metastatic breast cancer.[7][8]
Experimental Protocols
This section provides an overview of the key methodologies used in the preclinical characterization of Vepdegestrant.
ERα Degradation Assay (Western Blot)
-
Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF7, T47D) are seeded in 6-well plates and allowed to adhere. Cells are then treated with a serial dilution of Vepdegestrant or vehicle control (DMSO) for a specified time (e.g., 4, 24, or 72 hours).
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Tumor tissues from xenograft models are homogenized in the same buffer.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against ERα (e.g., ERα (D8H8), CST-8644) overnight at 4°C.[9] A loading control antibody (e.g., β-actin) is also used.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software. ERα levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Cells (e.g., MCF7, T47D) are seeded in 96-well opaque-walled plates at a density of approximately 2,000 cells/well and incubated overnight.
-
Compound Treatment: A serial dilution of Vepdegestrant is added to the wells. A vehicle control (DMSO) is included.
-
Incubation: Plates are incubated for a period of 5 days at 37°C in a humidified incubator.
-
Lysis and Signal Generation: The plate is equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell growth inhibition relative to the vehicle control. A dose-response curve is generated to determine the GI50 (half-maximal growth inhibition) value.
In Vivo Xenograft Efficacy Study
-
Animal Model: Female immunodeficient mice (e.g., NOD SCID) are used.
-
Tumor Implantation: MCF7 cells are harvested and resuspended in a 1:1 mixture of serum-free medium and Matrigel. The cell suspension is injected into the mammary fat pad of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing: Vepdegestrant is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage once daily at the desired doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week with calipers using the formula: Volume = (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for ER degradation) or histopathology. Tumor growth inhibition (TGI) is calculated based on the change in tumor volume in the treated groups compared to the control group.
Figure 3: Simplified estrogen receptor signaling pathway and the point of intervention for Vepdegestrant.
Conclusion
Vepdegestrant (ARV-471) is a pioneering oral PROTAC ER degrader that has demonstrated significant preclinical and clinical activity in ER+/HER2- breast cancer. Its mechanism of inducing near-complete ER degradation addresses key limitations of current endocrine therapies. The positive results from the Phase III VERITAC-2 trial, particularly in patients with ESR1 mutations, highlight its potential to become a valuable new treatment option for patients with advanced or metastatic breast cancer. The ongoing development and regulatory review of Vepdegestrant mark a significant milestone for the field of targeted protein degradation and offer new hope for patients who have developed resistance to standard-of-care treatments.
References
- 1. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. promega.co.jp [promega.co.jp]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Supplementary Data 2 from Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. arvinasmedical.com [arvinasmedical.com]
- 14. MCF-7 Cells: Cell Counter | Molecular Devices [moleculardevices.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for SP-471 (ARV-471 / Vepdegestrant) in In Vitro Cell Culture Assays
Introduction
SP-471, also known as ARV-471 or vepdegestrant, is a potent and selective, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target the estrogen receptor (ERα) for degradation.[1][2] As a heterobifunctional molecule, vepdegestrant simultaneously binds to the ERα ligand-binding domain and the E3 ubiquitin ligase cereblon (CRBN).[2][3] This ternary complex formation facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome.[1][4] This mechanism of action effectively halts ER-mediated signaling pathways, which are critical drivers in ER-positive (ER+) breast cancer.[3][5] Preclinical studies have demonstrated that vepdegestrant induces robust degradation of both wild-type and mutant ERα, leading to the inhibition of tumor cell proliferation.[4][6]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of vepdegestrant in cell culture models. The included methodologies cover ERα degradation assays via Western blotting and cell proliferation analysis.
Mechanism of Action
Vepdegestrant operates through the ubiquitin-proteasome system to induce the degradation of ERα. The molecule consists of a ligand that binds to ERα and another ligand that recruits the E3 ubiquitin ligase, CRBN, connected by a linker.[7] This proximity leads to the polyubiquitination of ERα, which is then recognized and degraded by the 26S proteasome. The degradation of ERα prevents the transcription of ER-target genes, thereby inhibiting the proliferation of ER-dependent cancer cells.[4]
Vepdegestrant (ARV-471) Mechanism of Action.
Data Presentation
In Vitro Degradation and Proliferation Inhibition
Vepdegestrant has demonstrated potent ERα degradation and antiproliferative effects across various ER+ breast cancer cell lines, including those with clinically relevant ESR1 mutations.
| Cell Line | ER Status | DC50 (nM) | GI50 (nM) | Citation(s) |
| MCF7 | Wild-type | ~0.9 - 2.0 | 3.3 | [3][4][7][8] |
| T47D | Wild-type | Not Specified | 4.5 | [7] |
| BT474 | Wild-type | Not Specified | Not Specified | [7] |
| CAMA-1 | Wild-type | Not Specified | Not Specified | [7] |
| ZR-75-1 | Wild-type | Not Specified | Not Specified | [7] |
| T47D-Y537S | Mutant | Not Specified | 8.0 | [7] |
| T47D-D538G | Mutant | Not Specified | 5.7 | [7] |
DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.
Experimental Protocols
General Cell Culture
ER+ breast cancer cell lines such as MCF7, T47D, BT474, CAMA-1, and ZR-75-1 should be maintained in their respective recommended media.[3] For example, MCF7, BT474, and T47D cells are typically cultured in DMEM/F12 supplemented with 10% FBS, while CAMA-1 cells are maintained in EMEM with 10% FBS, and ZR-75-1 cells in RPMI-1640 with 10% FBS.[3] All cell lines should be cultured at 37°C in a humidified atmosphere with 5% CO2.[3]
Protocol 1: ERα Degradation Assay by Western Blot
This protocol details the assessment of ERα protein degradation following treatment with vepdegestrant.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7)
-
Complete growth medium
-
Vepdegestrant (ARV-471)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Workflow for ERα Degradation Assay.
Procedure:
-
Cell Seeding: Plate ER+ breast cancer cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Vepdegestrant Treatment: Prepare serial dilutions of vepdegestrant in complete growth medium. A typical concentration range could be from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control. Aspirate the old medium and treat the cells with the vepdegestrant dilutions for the desired time points (e.g., 4, 24, 48, or 72 hours).[3][7]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells directly in the wells by adding an appropriate volume of ice-cold RIPA buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control (β-actin).
Protocol 2: Cell Proliferation (Growth Inhibition) Assay
This protocol is for determining the effect of vepdegestrant on the proliferation of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7, T47D)
-
Complete growth medium
-
Vepdegestrant (ARV-471)
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
Compound Treatment: Prepare 2x serial dilutions of vepdegestrant in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a specified period, typically 5-7 days, to allow for cell proliferation.
-
Viability Measurement: On the day of analysis, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate the plate for the recommended time and then measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background (medium only) from all readings. Normalize the data to the vehicle control wells (representing 100% growth). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.
Combination Therapies
Vepdegestrant has shown synergistic effects when combined with inhibitors of other key signaling pathways in ER+ breast cancer, such as CDK4/6, PI3K, and mTOR inhibitors.[5][9] In vitro combination studies can be performed using a matrix format where cells are treated with varying concentrations of vepdegestrant and the combination drug. The effects on cell viability can then be analyzed to determine synergy, additivity, or antagonism.[9]
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. arvinasmedical.com [arvinasmedical.com]
Vepdegestrant (ARV-471): Application Notes and Protocols for Use in ER+ Breast Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vepdegestrant (also known as ARV-471) is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ERα).[1][2] In estrogen receptor-positive (ER+) breast cancer, ERα is a key driver of tumor growth and proliferation. Vepdegestrant represents a novel therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to specifically eliminate the ERα protein, rather than simply blocking its activity.[3] Preclinical studies have demonstrated that Vepdegestrant induces robust and sustained degradation of both wild-type and mutant ERα, leading to significant anti-proliferative effects and tumor growth inhibition in ER+ breast cancer models.[4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize Vepdegestrant in in vitro studies with ER+ breast cancer cell lines. The protocols cover essential experiments to characterize the activity of Vepdegestrant, including cell viability assays, western blotting for ERα degradation, and RT-qPCR for target gene expression analysis.
Mechanism of Action
Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This binding induces the formation of a ternary complex between ERα, Vepdegestrant, and the E3 ligase, leading to the polyubiquitination of ERα. The ubiquitinated ERα is then recognized and degraded by the 26S proteasome. This targeted protein degradation results in the downregulation of ERα-dependent signaling pathways, ultimately inhibiting the growth of ER+ breast cancer cells.
References
- 1. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ARV-471 (Vepdegestrant) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-471 (Vepdegestrant) is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα).[1][2] As a heterobifunctional molecule, ARV-471 facilitates the interaction between ERα and an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[2][3] This mechanism of action offers a promising therapeutic strategy for ER-positive (ER+) breast cancer. In preclinical studies, ARV-471 has demonstrated potent and robust ER degradation, leading to significant anti-tumor activity in various xenograft models.[4][5] These application notes provide a comprehensive overview of dosing recommendations and experimental protocols for the use of ARV-471 in xenograft studies, based on currently available preclinical data.
Mechanism of Action
ARV-471 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex with the ERα protein and the cereblon (CRBN) E3 ubiquitin ligase.[1][6] This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome.[6] This targeted degradation of ERα effectively inhibits ER signaling, a key driver of ER+ breast cancer cell proliferation.[7]
Dosing Recommendations in Xenograft Models
The following tables summarize the dosing regimens and corresponding efficacy of ARV-471 as a monotherapy and in combination with other agents in various breast cancer xenograft models.
ARV-471 Monotherapy
| Xenograft Model | Cancer Cell Line/PDX | ARV-471 Dose (mg/kg) | Dosing Regimen | Tumor Growth Inhibition (TGI) | ER Degradation | Reference(s) |
| Orthotopic | MCF7 (ER+, WT) | 3 | Oral, daily | 85% | ≥94% | [1][8] |
| Orthotopic | MCF7 (ER+, WT) | 10 | Oral, daily | 98% | ≥94% | [1][6] |
| Orthotopic | MCF7 (ER+, WT) | 30 | Oral, daily | 120% | ≥94% | [1][8] |
| Patient-Derived Xenograft (PDX) | ST941/HI (ER+, Y537S mutant) | 10 | Oral, daily | Complete tumor growth inhibition | Significant | [2][3] |
| Patient-Derived Xenograft (PDX) | ST941/HI/PBR (Palbociclib-resistant) | Not Specified | Not Specified | 102% | Not Specified | [1][9] |
ARV-471 Combination Therapy
| Xenograft Model | Cancer Cell Line | Combination Agent(s) | ARV-471 Dose (mg/kg) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| Orthotopic | MCF7 | Palbociclib (CDK4/6 inhibitor) | Not Specified | Oral, daily | ~130% | [2][3] |
| Orthotopic | MCF7 | Abemaciclib (CDK4/6 inhibitor) | Not Specified | Oral, daily | Enhanced tumor regressions | [7][10] |
| Orthotopic | MCF7 | Ribociclib (CDK4/6 inhibitor) | Not Specified | Oral, daily | Enhanced tumor regressions | [7][10] |
| Orthotopic | MCF7 | Everolimus (mTOR inhibitor) | Not Specified | Oral, daily | Robust tumor regressions | [1][7] |
| Orthotopic | MCF7 | Alpelisib (PI3K inhibitor) | Not Specified | Oral, daily | Robust tumor regressions | [1][7] |
| Orthotopic | MCF7 | Inavolisib (PI3K inhibitor) | Not Specified | Oral, daily | Enhanced tumor regressions | [7][10] |
Experimental Protocols
General Xenograft Model Establishment
A generalized workflow for establishing and evaluating ARV-471 in a breast cancer xenograft model is outlined below.
Detailed Methodologies
1. Cell Lines and Culture:
-
MCF7: Human breast adenocarcinoma cell line (ER-positive, HER2-negative).
-
Cells should be maintained in appropriate media (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Strain: Immunodeficient mice such as NOD/SCID or BALB/c nude are commonly used.[10][11]
-
Sex and Age: Female mice, 6-12 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before any experimental procedures.
-
All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.
3. Estrogen Supplementation:
-
For ER-dependent models like MCF7, sustained estrogen levels are required.
-
Implant a 17β-estradiol pellet (e.g., 0.72 mg, 90-day release) subcutaneously 2-3 days prior to cell implantation.[10]
4. Cell Implantation:
-
Orthotopic Model: MCF7 cells are implanted into the mammary fat pad to better mimic the tumor microenvironment.[10][12]
-
Procedure:
-
Harvest MCF7 cells during logarithmic growth phase.
-
Resuspend cells in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the fourth mammary fat pad of anesthetized mice.
-
5. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements twice weekly.[13]
-
Tumor volume can be calculated using the formula: (width² x length)/2.[13]
-
Once tumors reach a predetermined size (e.g., 150-250 mm³), randomize mice into treatment and control groups.
6. ARV-471 Formulation and Administration:
-
ARV-471 is orally bioavailable.
-
The specific vehicle for formulation may vary; consult the supplier's recommendations.
-
Administer ARV-471 daily by oral gavage at the desired dose (e.g., 3, 10, or 30 mg/kg).
-
For combination studies, ARV-471 is typically administered one hour before the combination agent.[10]
7. Efficacy Endpoints and Data Analysis:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint.
-
Calculation: TGI (%) = [1 - ((Treated Tumor Volume Day X - Treated Tumor Volume Day 0) / (Vehicle Tumor Volume Day X - Vehicle Tumor Volume Day 0))] x 100.[1]
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Study Termination: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tissues should be harvested approximately 18 hours after the final dose for biomarker analysis.[1]
8. Biomarker Analysis:
-
ER Degradation: Assess ER protein levels in tumor lysates by Western blot or immunohistochemistry.
-
Downstream Signaling: Evaluate the phosphorylation status of proteins in pathways like PI3K/AKT/mTOR.[6]
Conclusion
ARV-471 has demonstrated significant preclinical efficacy in ER+ breast cancer xenograft models, both as a monotherapy and in combination with other targeted agents. The provided dosing recommendations and protocols offer a framework for designing and executing in vivo studies to further evaluate the therapeutic potential of this novel ER-degrading PROTAC. Careful attention to experimental detail, including the choice of model, estrogen supplementation, and appropriate endpoints, is crucial for obtaining robust and reproducible data.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 5. Arvinas Announces the Initiation of Patient Dosing in a First-in-Human Phase 1 Study of ARV-471, an Estrogen Receptor-Targeting PROTAC® Protein Degrader | Arvinas [ir.arvinas.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arvinasmedical.com [arvinasmedical.com]
- 11. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 12. elgenelim.com [elgenelim.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Efficacy Studies of SP-471
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-471, also known as vepdegestrant or ARV-471, is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER).[1][2][3] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[4][5] this compound simultaneously binds to the ER and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ER protein.[2][5] Preclinical studies have demonstrated that this compound induces potent and rapid degradation of both wild-type and mutant ER in ER-positive (ER+) breast cancer models.[4][6][7] This degradation of the key driver of ER+ breast cancer growth has been shown to result in significant tumor growth inhibition, surpassing the efficacy of the current standard-of-care selective ER degrader (SERD), fulvestrant.[2][4]
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy of this compound in preclinical models of ER+ breast cancer. The protocols outlined below are intended to serve as a guide for researchers and can be adapted based on specific experimental goals and available resources.
1. Signaling Pathway of this compound
The mechanism of action of this compound involves the recruitment of the cellular ubiquitin-proteasome system to induce the degradation of the estrogen receptor.
Caption: Mechanism of action of this compound.
Experimental Protocols
Animal Model Selection and Rationale
The choice of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound.[8] Commonly used models for studying ER+ breast cancer include:
-
Human Breast Cancer Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human ER+ breast cancer cell lines (e.g., MCF7, T47D) into immunocompromised mice (e.g., nude or SCID mice).[8][9] They are valuable for assessing the direct anti-tumor activity of this compound.[8]
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient's tumor into immunocompromised mice. These models better recapitulate the heterogeneity and architecture of human tumors.[9] PDX models harboring specific ESR1 mutations can be particularly useful for evaluating the efficacy of this compound against endocrine-resistant breast cancer.[4]
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: General workflow for in vivo efficacy studies.
Protocol for In Vivo Efficacy Study in an MCF7 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an ER+ human breast cancer xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
MCF7 human breast cancer cells
-
Female, 6-8 week old immunocompromised mice (e.g., NU/NU nude mice)
-
Matrigel
-
Calipers
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the study.
-
Tumor Cell Implantation:
-
Harvest MCF7 cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare this compound in the vehicle solution at the desired concentrations.
-
Administer this compound orally (e.g., via oral gavage) once daily at the specified doses (e.g., 3, 10, 30 mg/kg).
-
Administer vehicle to the control group.
-
A positive control group, such as fulvestrant, can also be included.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of toxicity.
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize mice and collect tumors and other relevant tissues.
-
A portion of the tumor can be flash-frozen for pharmacodynamic (PD) analysis (e.g., Western blot for ER levels) and another portion fixed in formalin for immunohistochemistry.
-
Blood samples can be collected for pharmacokinetic (PK) analysis.[10][11]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are essential for understanding the relationship between drug exposure and its pharmacological effect.[10][11]
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[11][12]
Protocol Outline:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Analysis
Objective: To assess the in vivo target engagement and downstream effects of this compound.
Protocol Outline:
-
Treat tumor-bearing mice with this compound for a specified duration.
-
Collect tumor tissues at various time points after the last dose.
-
Analyze ER protein levels in tumor lysates by Western blotting or immunohistochemistry to confirm target degradation.
-
Evaluate downstream biomarkers of ER signaling (e.g., expression of ER-regulated genes by qPCR).
Data Presentation
Quantitative data from the in vivo efficacy and PK/PD studies should be summarized in a clear and structured format.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in MCF7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | 1200 ± 150 | - | 5 ± 2 |
| This compound | 3 | 600 ± 80 | 50 | 3 ± 1.5 |
| This compound | 10 | 250 ± 50 | 79 | 1 ± 1 |
| This compound | 30 | 50 ± 20 | 96 | -2 ± 1 |
| Fulvestrant | 50 | 750 ± 100 | 37.5 | 4 ± 2 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | t1/2 (hr) |
| 10 | 500 | 2 | 4500 | 6 |
Table 3: Pharmacodynamic Analysis of ER Degradation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | ER Protein Level (% of Vehicle Control) ± SEM |
| Vehicle | - | 100 ± 10 |
| This compound | 10 | 15 ± 5 |
| This compound | 30 | <5 |
Combination Studies
Preclinical studies have shown that this compound has enhanced anti-tumor activity when combined with other targeted agents, such as CDK4/6 inhibitors (e.g., palbociclib) or PI3K/mTOR pathway inhibitors.[4][7][13] The experimental design for combination studies would be similar to the monotherapy efficacy studies, with additional treatment arms for the combination therapy and the single agents.
Caption: Logic for combination therapy studies.
By following these detailed application notes and protocols, researchers can effectively design and conduct robust in vivo studies to thoroughly evaluate the efficacy of this compound. The provided frameworks for experimental design, data presentation, and visualization will aid in generating high-quality, reproducible data to support the continued development of this promising therapeutic agent.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 3. pfizer.com [pfizer.com]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. labtoo.com [labtoo.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
Application Note: Measuring Estrogen Receptor (ER) Degradation by Vepdegestrant (ARV-471) Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vepdegestrant (ARV-471) is a potent and selective oral PROteolysis TArgeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] Vepdegestrant has demonstrated robust ER degradation in preclinical models of ER-positive breast cancer and has shown greater tumor growth inhibition compared to other ER antagonists like fulvestrant.[1][6] This application note provides a detailed protocol for utilizing western blot analysis to quantify the degradation of ER in response to Vepdegestrant treatment.
Signaling Pathway of Vepdegestrant-Mediated ER Degradation
Vepdegestrant functions by forming a ternary complex with the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN).[2][7] This proximity induces the polyubiquitination of ER, marking it for recognition and degradation by the 26S proteasome.[8][9] The degradation of ER disrupts downstream signaling pathways that are critical for the proliferation of ER-positive cancer cells.[10][11]
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are ERs degraders and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
Revolutionizing ER+ Breast Cancer Treatment: A Synergistic Approach with SP-471 and CDK4/6 Inhibitors
Application Notes for Researchers and Drug Development Professionals
Introduction: The combination of SP-471 (Vepdegestrant, ARV-471), a novel oral PROteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a promising therapeutic strategy for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This document provides detailed application notes and protocols for researchers investigating this combination therapy, summarizing preclinical and clinical findings to guide future studies.
This compound is designed to specifically target and degrade the estrogen receptor protein, a key driver of ER+ breast cancer.[1][2] Unlike traditional endocrine therapies, this compound utilizes the cell's own ubiquitin-proteasome system to eliminate the ER protein.[1][3] CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib (B560072), are a class of drugs that block the activity of CDK4 and CDK6 enzymes, which are crucial for cell cycle progression.[4][5][6] By inhibiting these enzymes, CDK4/6 inhibitors prevent cancer cells from dividing and multiplying.[7][8] The synergistic potential of combining this compound and CDK4/6 inhibitors lies in their complementary mechanisms of action: potent ER degradation and cell cycle arrest.
Rationale for Combination Therapy
Preclinical studies have demonstrated that the combination of this compound with CDK4/6 inhibitors leads to enhanced anti-tumor activity.[1][9] This synergistic effect is attributed to the dual blockade of two critical pathways for ER+ breast cancer cell proliferation and survival. While CDK4/6 inhibitors induce cell cycle arrest, this compound removes the primary driver of tumor growth, the estrogen receptor. This dual approach has the potential to overcome resistance mechanisms that may develop with single-agent therapies.
Preclinical Data Summary
Preclinical investigations have provided a strong rationale for the clinical development of this compound in combination with CDK4/6 inhibitors. Studies in ER+ breast cancer models have shown that this combination results in robust tumor regressions.[9]
| Parameter | This compound Monotherapy | CDK4/6 Inhibitor Monotherapy | This compound + CDK4/6 Inhibitor Combination | Reference |
| ER Degradation | ≥90% degradation of wild-type and mutant ER.[9] | Not Applicable | Maintained high levels of ER degradation. | [9] |
| Tumor Growth Inhibition (TGI) in MCF7 Xenograft Models | 87%-123% TGI.[9] | Varies by specific inhibitor and dose. | Robust tumor regressions observed.[9] | [9] |
| Efficacy in Palbociclib-Resistant Models (ST941/HI/PBR) | 102% TGI.[9] | Limited efficacy. | Not explicitly stated, but this compound monotherapy was highly effective. | [9] |
Clinical Trial Information
The promising preclinical data has led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in combination with CDK4/6 inhibitors in patients with ER+/HER2- advanced breast cancer.
| Trial Identifier | Phase | Status | Intervention | Patient Population | Reference |
| VERITAC-3 | Phase 3 | Ongoing | This compound in combination with palbociclib.[10] | First-line treatment for ER+/HER2- advanced breast cancer. | [10] |
| Investigational Combinations | Not specified | Planned/Ongoing | This compound in combination with abemaciclib and ribociclib.[10] | Not specified. | [10] |
| VERITAC-2 (NCT05654623) | Phase 3 | Ongoing | This compound monotherapy vs. fulvestrant (B1683766).[1][11][12] | Patients with ER+/HER2- advanced breast cancer previously treated with a CDK4/6 inhibitor plus endocrine therapy.[1][11][12] | [1][11][12] |
Experimental Protocols
Cell-Based Assays
1. Cell Proliferation Assay:
-
Objective: To assess the anti-proliferative effects of this compound, a CDK4/6 inhibitor, and their combination on ER+ breast cancer cell lines (e.g., MCF7, T47D).
-
Methodology:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a dose range of this compound, a CDK4/6 inhibitor (e.g., palbociclib), or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 3-5 days.
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
-
2. Western Blot for ER Degradation:
-
Objective: To quantify the degradation of the estrogen receptor protein following treatment with this compound.
-
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
In Vivo Xenograft Studies
1. Tumor Growth Inhibition Study:
-
Objective: To evaluate the in vivo efficacy of this compound in combination with a CDK4/6 inhibitor in a mouse xenograft model of ER+ breast cancer.
-
Methodology:
-
Implant ER+ breast cancer cells (e.g., MCF7) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle, this compound, CDK4/6 inhibitor, and this compound + CDK4/6 inhibitor.
-
Administer treatments as per the desired schedule (e.g., oral gavage daily).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating the combination of this compound and CDK4/6 inhibitors.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. komen.org [komen.org]
- 6. researchgate.net [researchgate.net]
- 7. breastcancer.org [breastcancer.org]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 11. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Methodology for Assessing ARV-471 Synergy with Other Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-471 (Vepdegestrant) is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the estrogen receptor (ER) for degradation.[1][2][3][4][5] As a potent ER degrader, ARV-471 has shown significant efficacy in preclinical models of ER-positive breast cancer, both as a monotherapy and in combination with other targeted agents.[1][6][7][8] The rationale for combination therapy is to achieve synergistic effects, enhance anti-tumor activity, reduce drug doses to mitigate toxicity, and overcome or delay the development of drug resistance.[7][9]
Preclinical studies have demonstrated that ARV-471 acts synergistically with inhibitors of the cyclin-dependent kinase 4/6 (CDK4/6) and the phosphoinositide 3-kinase (PI3K)/mTOR pathways.[1][6][7][8][10] This document provides detailed methodologies and protocols for assessing the synergistic potential of ARV-471 with other anti-cancer drugs, focusing on in vitro and in vivo experimental designs, data analysis, and interpretation.
The primary method for quantifying drug synergy discussed herein is the Chou-Talalay method, which utilizes the Combination Index (CI).[9][11][12] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[9][11][12]
Data Presentation: Summary of Preclinical Synergy
The following tables summarize representative quantitative data from preclinical studies assessing the synergy of ARV-471 with other targeted therapies.
Table 1: In Vivo Tumor Growth Inhibition (TGI) in MCF7 Xenograft Models
| Treatment Group | Dose (mg/kg) | TGI (%) | Reference |
| ARV-471 | 3, 10, 30 | >90 | [11] |
| CDK4/6 Inhibitor (e.g., Palbociclib) | Varies | Varies | [11] |
| ARV-471 + CDK4/6 Inhibitor | Varies | ~130 | [11][13] |
| Fulvestrant | Varies | 31-80 | [8] |
| ARV-471 (in Y537S PDX model) | 10 | 102 | [1][8] |
Table 2: In Vitro Cell Proliferation Inhibition in ER+ Breast Cancer Cell Lines (e.g., MCF7, T47D)
| Drug Combination | Cell Line | Synergy Assessment | Result | Reference |
| ARV-471 + Abemaciclib | MCF7 | Combination Index (CI) | CI < 1 (Synergy) | [5] |
| ARV-471 + Ribociclib | MCF7 | Combination Index (CI) | CI < 1 (Synergy) | [5] |
| ARV-471 + Everolimus | MCF7 | Combination Index (CI) | CI < 1 (Synergy) | [5] |
| ARV-471 + Alpelisib | MCF7 | Combination Index (CI) | CI < 1 (Synergy) | [5] |
| ARV-471 + Inavolisib | MCF7 | Combination Index (CI) | CI < 1 (Synergy) | [5] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the synergistic effects of ARV-471 and a combination drug on the proliferation of ER+ breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7, T47D)
-
Cell culture medium and supplements
-
ARV-471 and combination drug of interest
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Orbital shaker
Procedure:
-
Cell Seeding:
-
Culture ER+ breast cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into opaque-walled multiwell plates at a predetermined optimal density.
-
-
Drug Treatment:
-
Prepare serial dilutions of ARV-471 and the combination drug, both alone and in a constant ratio combination.
-
Add the drug solutions to the appropriate wells. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 120 hours).[5]
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plates to room temperature for approximately 30 minutes.[5][14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5][15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Determine the dose-response curves for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or Combenefit.[12]
-
Protocol 2: In Vivo Synergy Assessment in a Xenograft Model
This protocol outlines the methodology for evaluating the synergistic anti-tumor activity of ARV-471 and a combination drug in an MCF7 orthotopic xenograft mouse model.
Materials:
-
MCF7 cells
-
Immunocompromised female mice (e.g., NOD/SCID)
-
17β-estradiol pellets
-
ARV-471 and combination drug of interest
-
Dosing vehicles
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization and Hormone Supplementation:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Implant a 17β-estradiol pellet subcutaneously 2-3 days prior to cell implantation to support the growth of the estrogen-dependent MCF7 cells.[5]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ARV-471 alone, combination drug alone, ARV-471 + combination drug).
-
-
Drug Administration:
-
Endpoint Analysis:
-
Continue treatment for the specified duration, monitoring tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Tumor samples can be used for further analysis, such as Western blotting to assess ER protein levels.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. combosyn.com [combosyn.com]
- 5. OUH - Protocols [ous-research.no]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. combosyn.com [combosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. Users Guide | PDF | Science & Mathematics [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 16. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Evaluating SP-471's Impact on Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-471, also known as vepdegestrant (ARV-471), is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively target and degrade the estrogen receptor (ER).[1][2][3] In preclinical studies, this compound has demonstrated potent anti-tumor activity by inducing near-complete ER degradation in tumor cells, leading to significant tumor shrinkage in ER-driven xenograft models.[4] It has shown superior tumor growth inhibition compared to the standard-of-care agent fulvestrant, both as a monotherapy and in combination with CDK4/6 inhibitors.[5] These application notes provide detailed protocols for evaluating the impact of this compound on tumor growth inhibition, focusing on in vitro and in vivo methodologies.
Mechanism of Action: Estrogen Receptor Degradation
This compound functions as a PROTAC, a molecule that utilizes the cell's natural protein disposal system to eliminate disease-causing proteins.[5] It is a hetero-bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase, specifically cereblon (CRBN).[5][6] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[2][7] This targeted degradation of the ERα protein is a key mechanism for its anti-tumor effects in ER-positive breast cancer.[2][5]
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 3. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 4. pfizer.com [pfizer.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
Application Note: Uncovering Vepdegestrant Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vepdegestrant (ARV-471) is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers.[1][2] By harnessing the cell's ubiquitin-proteasome system, Vepdegestrant offers a potent and sustained degradation of ER, showing promise in overcoming resistance to existing endocrine therapies.[3][4] However, as with any targeted therapy, the development of resistance remains a clinical challenge. Understanding the genetic basis of resistance to Vepdegestrant is crucial for patient stratification, the development of combination therapies, and the design of next-generation ER degraders. This application note describes a comprehensive workflow using a genome-wide CRISPR-Cas9 knockout screen to identify and validate genes whose loss confers resistance to Vepdegestrant in ER-positive breast cancer cell lines.
Principle of the Method
CRISPR-Cas9 technology allows for the systematic knockout of genes across the genome.[5][6] A pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, is introduced into a population of Cas9-expressing cancer cells. When these cells are treated with a selective pressure, such as Vepdegestrant, cells with sgRNAs targeting genes essential for the drug's efficacy will survive and proliferate.[7] By sequencing the sgRNA population in the resistant cells and comparing it to the initial population, we can identify genes whose knockout is enriched, thus pinpointing potential resistance mechanisms.[8]
Featured Application: Identification of Vepdegestrant Resistance Genes in MCF-7 Cells
This protocol outlines a genome-wide CRISPR-Cas9 screen in the ER-positive breast cancer cell line MCF-7 to identify genes that, when knocked out, lead to resistance to Vepdegestrant.
Signaling Pathways Implicated in Endocrine Resistance
Resistance to endocrine therapies, including SERDs like Vepdegestrant, can arise from various mechanisms. One key mechanism is the activation of alternative signaling pathways that can drive cell proliferation independently of ER or lead to ligand-independent ER activation. The PI3K/AKT/mTOR and MAPK signaling pathways are two of the most well-documented pathways involved in endocrine resistance.[2][4][9] Activation of these pathways, often through mutations in key components like PIK3CA or loss of tumor suppressors like PTEN, can lead to the phosphorylation and activation of ER, rendering it active even in the presence of an ER antagonist or degrader.[2][10] A whole-genome CRISPR screen has previously identified loss of PTEN and NF2 (a negative regulator of the MAPK pathway) as potential mechanisms of resistance to Vepdegestrant.[11]
Caption: Vepdegestrant mechanism and resistance pathways.
Experimental Workflow
The experimental workflow for the CRISPR screen is depicted below. It involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection with Vepdegestrant, and identification of enriched sgRNAs through next-generation sequencing.
References
- 1. The role of MAP kinases and MAP kinase phosphatase-1 in resistance to breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 5. CRK7 modifies the MAPK pathway and influences the response to endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of PI3K/ERK1/2/p38 MAPK Show Preferential Activity Against Endocrine-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 9. MECHANISMS OF ENDOCRINE RESISTANCE IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 11. broadinstitute.org [broadinstitute.org]
Troubleshooting & Optimization
SP-471 (ARV-471) In Vitro Troubleshooting Technical Support Center
Welcome to the technical support center for SP-471 (ARV-471). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful in vitro experiments. All information is presented in a user-friendly question-and-answer format, with quantitative data summarized in clear tables and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (ARV-471) for in vitro use?
A1: The recommended solvent for dissolving this compound (ARV-471) for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is practically insoluble in water.[1]
Q2: How should I prepare a stock solution of this compound (ARV-471)?
A2: To prepare a stock solution, dissolve this compound (ARV-471) in fresh, anhydrous DMSO to a concentration of 10 mM or higher. Several suppliers indicate solubility in DMSO up to 100 mg/mL (approximately 138 mM).[1] Sonication may be used to aid dissolution.[2] For example, to prepare a 10 mM stock solution, dissolve 7.24 mg of this compound (ARV-471) (Molecular Weight: 723.9 g/mol ) in 1 mL of DMSO.
Q3: I am observing precipitation when I add my this compound (ARV-471) stock solution to my cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound (ARV-471). Here are some troubleshooting steps:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[3][4]
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final volume of media, perform serial dilutions in cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the drug solution.
-
Vortexing: Gently vortex or mix the solution immediately after adding the this compound (ARV-471) stock to ensure it is evenly dispersed.
-
Serum Presence: The presence of serum in the cell culture medium can sometimes help to stabilize hydrophobic compounds.
Q4: What is the stability of this compound (ARV-471) in powder form and in solution?
A4: The stability of this compound (ARV-471) is as follows:
-
Powder: Stable for at least two years when stored at -20°C.
-
DMSO Stock Solution: Stable for at least 6 months when stored at -80°C.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Quantitative Data Summary
Table 1: Solubility of this compound (ARV-471)
| Solvent | Solubility | Reference(s) |
| DMSO | Up to 100 mg/mL (~138 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: In Vitro Activity of this compound (ARV-471)
| Parameter | Cell Line | Value | Reference(s) |
| DC₅₀ (Degradation) | MCF7 | ~2 nM | [6] |
| DC₅₀ (Degradation) | T47D | ~1 nM | [7] |
| GI₅₀ (Growth Inhibition) | MCF7 | 3.3 nM | [8] |
| GI₅₀ (Growth Inhibition) | T47D | 4.5 nM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound (ARV-471) for In Vitro Cell-Based Assays
1. Stock Solution Preparation (10 mM):
- Weigh out 7.24 mg of this compound (ARV-471) powder.
- Add 1 mL of anhydrous, sterile DMSO.
- Vortex or sonicate until the powder is completely dissolved.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -80°C.
2. Working Solution Preparation:
- Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
- Important: The final DMSO concentration in the cell culture should not exceed 0.5%. For sensitive cell lines, a lower concentration (e.g., 0.1%) is recommended. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Protocol 2: Western Blot for Estrogen Receptor (ER) Degradation in MCF7 Cells
1. Cell Seeding and Treatment:
- Seed MCF7 cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of this compound (ARV-471) (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
2. Cell Lysis:
- Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
4. Western Blotting:
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the Estrogen Receptor (ERα) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an ECL detection reagent.
- Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 7. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Vepdegestrant Resistance in Breast Cancer Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vepdegestrant (ARV-471) in breast cancer cell models. The information provided is intended to help address common experimental challenges and explore mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Vepdegestrant?
A1: Vepdegestrant is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) that potently and selectively degrades the estrogen receptor (ER).[1][2][3] It is a heterobifunctional molecule that links a ligand for the ER with a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1] This binding creates a ternary complex (ER:Vepdegestrant:CRBN), which leads to the ubiquitination and subsequent proteasomal degradation of the ER.[1][3][4] This mechanism of action is distinct from selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) which indirectly affect ER stability.[4][5]
Q2: What are the known mechanisms of resistance to Vepdegestrant in breast cancer cells?
A2: Preclinical studies have identified several potential mechanisms of resistance to Vepdegestrant:
-
Upregulation of Bypass Signaling Pathways: Acquired resistance can be associated with the upregulation of the HER family (EGFR, HER2, HER3) and MAPK/AKT signaling pathways.[6] Overexpression of NRAS and EGFR has been shown to confer resistance to Vepdegestrant in vitro.[6]
-
Loss of Estrogen Receptor (ER) Expression: Long-term exposure to Vepdegestrant may lead to the development of an ER-independent resistance mechanism characterized by decreased ER expression.
-
Alterations in the Ubiquitin-Proteasome System: While loss of the E3 ligase CRBN, which is required for Vepdegestrant-mediated ER degradation, is a theoretical resistance mechanism, studies have shown that CRBN knockout in ER+ breast cancer cells did not confer resistance to Vepdegestrant, suggesting it has ER antagonist activity independent of its degradation function.[6]
Q3: Is Vepdegestrant effective against ESR1 mutations?
A3: Yes, Vepdegestrant has demonstrated efficacy against both wild-type and mutant ER, including clinically relevant ligand-independent ESR1 mutations such as Y537S and D538G.[1][2][7][8] In the Phase 3 VERITAC-2 clinical trial, Vepdegestrant showed a statistically significant and clinically meaningful improvement in progression-free survival compared to fulvestrant (B1683766) in patients with ESR1-mutant, ER+/HER2- advanced or metastatic breast cancer.[4]
Q4: What combination therapies have shown synergistic effects with Vepdegestrant in preclinical models?
A4: Preclinical studies have shown that Vepdegestrant combines well with inhibitors of key signaling pathways, leading to robust tumor regressions.[1][2] Synergistic effects have been observed with:
-
CDK4/6 inhibitors: palbociclib, abemaciclib, and ribociclib.[1][2]
-
PI3K/mTOR pathway inhibitors: the mTOR inhibitor everolimus, and the PI3K inhibitors alpelisib (B612111) and inavolisib.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced Vepdegestrant efficacy in long-term cell culture. | Development of acquired resistance. | 1. Confirm ER expression: Perform Western blot to check for downregulation or loss of ER protein. 2. Assess bypass pathway activation: Use Western blot or a protein array to check for upregulation and phosphorylation of key proteins in the MAPK/AKT and HER family signaling pathways (e.g., p-ERK, p-AKT, EGFR, HER2).[6] 3. Test combination therapies: Evaluate the efficacy of Vepdegestrant in combination with inhibitors of the identified activated bypass pathways (e.g., MEK, ERK, EGFR, or pan-HER inhibitors).[6] |
| Inconsistent ER degradation observed by Western blot. | Suboptimal experimental conditions or antibody performance. | 1. Optimize Vepdegestrant concentration and treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for maximal ER degradation in your cell line. Vepdegestrant has been shown to induce >80% ER degradation within 4 hours. 2. Validate primary antibody: Ensure your ER antibody is specific and provides a strong signal. Test different antibody clones if necessary. 3. Ensure complete lysis: Use a robust lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. 4. Confirm proteasome activity: As a control, co-treat cells with Vepdegestrant and a proteasome inhibitor (e.g., MG132) to confirm that the observed degradation is proteasome-dependent. |
| Difficulty confirming the ER:Vepdegestrant:CRBN ternary complex formation. | Technical challenges with co-immunoprecipitation (Co-IP). | 1. Optimize lysis buffer: Use a gentle lysis buffer to preserve protein-protein interactions. Avoid harsh detergents. 2. Pre-clear lysate: Incubate the cell lysate with protein A/G beads prior to adding the primary antibody to reduce non-specific binding.[9][10] 3. Use appropriate antibody: Use an antibody specific for either ER or CRBN for the immunoprecipitation. 4. Include proper controls: Perform a mock IP with a non-specific IgG antibody to ensure the observed interaction is specific.[10] |
| High variability in cell viability assay results. | Inconsistent cell seeding, reagent preparation, or assay timing. | 1. Ensure uniform cell seeding: Use a cell counter to ensure an equal number of cells are seeded in each well. Allow cells to adhere and resume proliferation for 24 hours before treatment. 2. Prepare fresh drug dilutions: Prepare fresh dilutions of Vepdegestrant for each experiment. 3. Optimize incubation time: Determine the optimal incubation time for the cell viability assay (e.g., MTT, CellTiter-Glo) for your specific cell line. 4. Check for artifacts: Be aware that some compounds can interfere with the chemistry of certain viability assays. If results are unexpected, consider using an alternative method to confirm. |
Data Presentation
Table 1: In Vitro ER Degradation by Vepdegestrant in ER+ Breast Cancer Cell Lines
| Cell Line | ER Status | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| MCF7 | Wild-type | ~0.9 | ~95 | 72 |
| T47D | Wild-type | ~1-2 | >90 | Not Specified |
| CAMA-1 | Wild-type | ~1-2 | >90 | 72 |
| ZR-75-1 | Wild-type | ~1-2 | >90 | 72 |
| BT474 | Wild-type | ~1-2 | >90 | 72 |
| T47D | ESR1 Y537S | Potent Degradation | >90 | 72 |
| T47D | ESR1 D538G | Potent Degradation | >90 | 72 |
| Data compiled from multiple preclinical studies. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate. |
Table 2: In Vivo Tumor Growth Inhibition (TGI) of Vepdegestrant Monotherapy in Xenograft Models
| Model | ER Status | Vepdegestrant Dose (mpk, p.o., daily) | TGI (%) |
| MCF7 Xenograft | Wild-type | 3-30 | 87-123 |
| ESR1 Mutant PDX | Mutant | 10 | 99 |
| ESR1 Mutant PDX | Mutant | 30 | 106 |
| TGI values represent the percentage of tumor growth inhibition compared to vehicle-treated controls. Values >100% indicate tumor regression. mpk = mg/kg.[2][11] |
Table 3: Clinical Efficacy of Vepdegestrant in the VERITAC-2 Phase 3 Trial (ESR1-mutant population)
| Endpoint | Vepdegestrant (200 mg daily) | Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 5.0 months | 2.1 months | 0.57 (0.42–0.77) | <0.001 |
| Clinical Benefit Rate | 42.1% | 20.2% | - | - |
| Objective Response Rate | 18.6% | 4.0% | - | - |
| Data from the VERITAC-2 Phase 3 clinical trial in patients with ER+/HER2- advanced breast cancer previously treated with a CDK4/6 inhibitor and endocrine therapy.[4] |
Experimental Protocols & Visualizations
Protocol 1: Generation of Vepdegestrant-Resistant MCF7 Cell Lines
This protocol is adapted from methodologies used to generate acquired resistance to Vepdegestrant.[6]
Methodology:
-
Initial Culture: Culture MCF7 cells in their recommended growth medium.
-
Dose Escalation:
-
Begin by treating the cells with a low concentration of Vepdegestrant (e.g., near the IC50 value).
-
Once the cells have adapted and resumed proliferation, gradually increase the concentration of Vepdegestrant in the culture medium.
-
This process can take several weeks to months. In one study, MCF7 cells were cultured with increasing concentrations of Vepdegestrant up to 1 µM for approximately 8 weeks.[6]
-
-
Isolation of Resistant Clones:
-
Once cells are proliferating steadily in the presence of a high concentration of Vepdegestrant (e.g., 1 µM), single-cell clones can be isolated using standard methods such as limiting dilution or cloning cylinders.
-
-
Maintenance of Resistant Lines:
-
Continuously culture the resistant cell lines in a medium containing the final concentration of Vepdegestrant used for their selection to maintain the resistant phenotype.[6]
-
-
Characterization:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental MCF7 line.
-
Characterize the resistant cells for potential resistance mechanisms (e.g., ER expression, activation of bypass pathways) using Western blotting or other molecular biology techniques.
-
Protocol 2: Western Blot for ER Degradation
Methodology:
-
Cell Culture and Treatment:
-
Seed ER+ breast cancer cells (e.g., MCF7, T47D) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Vepdegestrant (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 4, 24, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Use densitometry software to quantify the band intensities. Normalize the ERα signal to the loading control signal. Calculate the percentage of ER degradation relative to the vehicle-treated control.
-
Signaling Pathways and Vepdegestrant's Mechanism
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. youtube.com [youtube.com]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. assaygenie.com [assaygenie.com]
- 11. ARV-471 (Vepdegestrant): a PROTAC Estrogen Receptor Degrader for Breast Cancer [bldpharm.com]
Technical Support Center: Optimizing ARV-471 Dosage for Maximum Estrogen Receptor (ER) Degradation
Welcome to the technical support center for ARV-471 (Vepdegestrant), a potent and selective PROTAC® (PROteolysis TArgeting Chimera) estrogen receptor (ER) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions to achieve maximum ER degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ARV-471?
A1: ARV-471 is a heterobifunctional molecule that simultaneously binds to the estrogen receptor (ER) and the E3 ubiquitin ligase cereblon (CRBN).[1] This proximity induces the formation of a ternary complex (ER:ARV-471:CRBN), leading to the ubiquitination of ER and its subsequent degradation by the proteasome.[1][2] This targeted protein degradation approach differs from selective estrogen receptor degraders (SERDs) like fulvestrant, which indirectly cause ER degradation.[3]
Q2: What is the recommended starting dose for in vivo preclinical studies?
A2: In preclinical mouse xenograft models, ARV-471 has shown significant dose-dependent tumor growth inhibition and ER degradation at doses of 3, 10, and 30 mg/kg administered orally once daily.[1][2] At these doses, ER degradation of ≥94% was observed in tumor lysates.[2] The optimal dose for a specific experiment may vary depending on the model and experimental goals.
Q3: What level of ER degradation has been observed in clinical trials?
A3: In a Phase 1/2 study, robust ER degradation was observed in paired tumor biopsies from patients.[4][5] At doses up to 500 mg daily, ER degradation of up to 89% was achieved.[4][5] The median and mean ER degradation across various dose levels were reported to be 67% and 64%, respectively.[5] In the Phase 2 VERITAC study, the 200 mg once-daily dose was selected for Phase 3 based on comparable efficacy, favorable tolerability, and robust ER degradation.[3][6]
Q4: Does ARV-471 degrade mutant forms of ER?
A4: Yes, preclinical studies have demonstrated that ARV-471 is effective at degrading clinically relevant ER mutants, including those with Y537S, D538G, Y537C, Y537N, E380Q, L536P, and V422del mutations, with comparable potency to wild-type ER.[1][2]
Q5: What are potential mechanisms of resistance to ARV-471?
A5: Research into resistance mechanisms has identified several possibilities. One key factor is the E3 ligase, CRBN, which is required for ARV-471-mediated ER degradation.[7][8] Loss of CRBN could therefore confer resistance.[7][8] Other potential mechanisms include the downregulation of ER expression and the activation of bypass signaling pathways such as the PI3K/MAPK pathways.[7][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at optimizing ARV-471 dosage for maximum ER degradation.
Issue 1: Lower-than-Expected ER Degradation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal ARV-471 Concentration | Perform a dose-response experiment with a wide range of ARV-471 concentrations to identify the optimal degradation concentration (DC50). Be mindful of the "hook effect," where excessively high concentrations can lead to reduced degradation.[11] |
| Inadequate Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal ER degradation. Some PROTACs can induce rapid degradation, while others may require longer incubation times.[12] |
| Poor Cell Permeability | While ARV-471 is orally bioavailable, ensure proper formulation and delivery in your experimental system. For in vitro studies, consider using permeabilization agents as a positive control to confirm the compound can access the intracellular space. |
| Low E3 Ligase (CRBN) Expression | Confirm the expression of CRBN in your cell line or xenograft model using Western blot or qPCR. If CRBN expression is low, consider using a different model system.[13] |
| Cell Health and Confluency | Ensure cells are healthy and within a consistent passage number range. Cell confluency can affect protein expression and the efficiency of the ubiquitin-proteasome system. Standardize seeding densities for consistent results.[11] |
Issue 2: Inconsistent ER Degradation Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations.[11] |
| Compound Instability | Assess the stability of ARV-471 in your cell culture medium over the course of the experiment.[11] |
| Inconsistent Lysate Preparation or Western Blotting | Ensure complete cell lysis and consistent protein loading for Western blot analysis. Use a reliable loading control to normalize ER protein levels. |
Issue 3: No ER Degradation Observed
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Handling | Verify the correct storage and handling of the ARV-471 compound. Prepare fresh dilutions for each experiment. |
| Inactive Ubiquitin-Proteasome System | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside ARV-471. An accumulation of ubiquitinated ER would suggest the upstream degradation machinery is active. |
| Acquired Resistance | If working with long-term treated models, consider the possibility of acquired resistance through mechanisms like CRBN loss or ER downregulation.[7][8][9][10] |
Data Presentation
Table 1: Preclinical In Vivo ER Degradation and Tumor Growth Inhibition of ARV-471 in an MCF7 Orthotopic Xenograft Model
| ARV-471 Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | ER Degradation (%) |
| 3 | 85 | ≥94 |
| 10 | 98 | ≥94 |
| 30 | 120 | ≥94 |
Data summarized from preclinical studies.[1][2]
Table 2: Clinical ER Degradation of ARV-471 in Patients with ER+/HER2- Breast Cancer
| ARV-471 Dose (oral, daily) | Maximum ER Degradation (%) | Median ER Degradation (%) | Mean ER Degradation (%) |
| Up to 500 mg | Up to 89 | 67 | 64 |
| 200 mg | Robust Degradation | N/A | 71 |
| 500 mg | Robust Degradation | N/A | N/A |
Data summarized from Phase 1/2 and VERITAC clinical trials.[2][3][4][5]
Experimental Protocols
1. Western Blotting for ER Degradation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against ERα and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis to quantify ER protein levels relative to the loading control.
2. In Vivo Xenograft Studies
-
Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF7) into the mammary fat pad of immunocompromised mice.[1]
-
Tumor Growth: Monitor tumor growth until tumors reach a specified volume (e.g., 200 mm³).[1]
-
Dosing: Administer ARV-471 orally at the desired doses and schedule.[1]
-
Tumor Measurement: Measure tumor volume regularly.[1]
-
Tissue Harvesting: At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for ER levels).[1]
Visualizations
Caption: Mechanism of action of ARV-471 leading to ER degradation.
Caption: Workflow for assessing ARV-471-mediated ER degradation in vitro.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Arvinas [ir.arvinas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
potential off-target effects of SP-471 in cellular models
This resource is intended for researchers, scientists, and drug development professionals utilizing ARV-471 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is ARV-471 and what is its primary mechanism of action?
A1: ARV-471 (Vepdegestrant) is an orally bioavailable PROTAC® (Proteolysis Targeting Chimera) protein degrader.[1][2][3] It is designed to specifically target and degrade the estrogen receptor (ER) for the treatment of patients with locally advanced or metastatic ER+/HER2- breast cancer.[1][2][3] The molecule is composed of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[4]
Q2: What are the potential sources of off-target effects for a PROTAC like ARV-471?
A2: Off-target effects with PROTACs can arise from several mechanisms:
-
Unintended degradation of other proteins: The PROTAC could induce the degradation of proteins other than the intended target (ER). This can happen if the target-binding component has affinity for other proteins or if the ternary complex (Target-PROTAC-E3 ligase) forms with an unintended protein.
-
Pharmacological effects of the individual components: The ER-binding moiety or the E3 ligase-recruiting moiety could have their own biological activities independent of protein degradation.
-
"Off-target" ubiquitination: The ternary complex might lead to the ubiquitination of proteins that interact with the primary target or the E3 ligase, without necessarily leading to their degradation.
-
Perturbation of the ubiquitin-proteasome system (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.
-
Cereblon-mediated off-targets: Since ARV-471 recruits the E3 ligase Cereblon (CRBN), it may share some off-target effects with other CRBN-binding molecules like thalidomide (B1683933) and its analogs (IMiDs). A known off-target effect of some pomalidomide-based PROTACs is the degradation of certain zinc-finger (ZF) proteins.[5][6][7]
Q3: Is there any specific data on the off-target protein profile of ARV-471?
A3: As of late 2025, detailed global proteomics or kinome profiling data specifically identifying off-target proteins degraded by ARV-471 in an unbiased manner are not extensively available in the public domain. Preclinical and clinical studies have shown ARV-471 to be well-tolerated, with most treatment-related adverse events being low-grade.[8] However, the absence of comprehensive public data does not exclude the possibility of off-target effects in specific cellular contexts. Researchers should remain vigilant and consider empirical testing for potential off-targets relevant to their experimental system.
Q4: My cells are showing toxicity at concentrations where I don't see efficient ER degradation. What could be the cause?
A4: This could be due to off-target effects independent of ER degradation. The ER-binding or CRBN-binding components of ARV-471 might have inherent toxicity in your specific cell model. It is also possible that the molecule is inhibiting other critical cellular processes. Consider performing a dose-response curve for toxicity and comparing it with the dose-response for ER degradation.
Troubleshooting Guides
Issue 1: Lack of or Inefficient ER Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Although ARV-471 is orally bioavailable, specific cell lines might have lower permeability. Consider using positive control compounds known to work in your cell line. |
| Low Expression of Cereblon (CRBN) | Confirm the expression of CRBN in your cellular model using Western blot or qPCR. CRBN is essential for ARV-471's mechanism of action. |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes (ARV-471-ER or ARV-471-CRBN) instead of the productive ternary complex, leading to reduced degradation. Perform a wide dose-response experiment (e.g., from low nM to high µM) to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect. |
| Experimental Conditions | Ensure optimal cell health and density. The efficiency of the ubiquitin-proteasome system can be affected by cell stress or confluency. Standardize your cell culture and treatment protocols. |
| Compound Instability | Verify the stability of ARV-471 in your cell culture medium over the course of the experiment. |
Issue 2: Suspected Off-Target Effects
| Observation | Troubleshooting Steps |
| Unexpected Phenotype | Carefully document the observed phenotype. Compare it to the known effects of ER degradation in your cell line. Use a negative control (e.g., a structurally similar but inactive molecule) if available to see if the phenotype is independent of ER degradation. |
| Changes in Non-Target Protein Levels | If you suspect a specific off-target, validate the change using Western blot. For a broader view, consider a global proteomics analysis (e.g., using mass spectrometry) to compare protein levels in vehicle-treated vs. ARV-471-treated cells. |
| Cell Viability Issues | Perform a dose-response curve for cell viability and compare it to the DC50 for ER degradation. A large therapeutic window is desirable. If toxicity occurs at concentrations similar to or lower than the DC50, it may indicate significant off-target effects. |
Quantitative Data Summary
While a comprehensive list of off-target proteins for ARV-471 is not publicly available, the following tables summarize its known on-target activity and physicochemical properties.
Table 1: In Vitro On-Target Activity of ARV-471 (Vepdegestrant)
| Parameter | Cell Line | Value | Reference |
| ER Degradation (DC50) | ER-positive breast cancer cell lines | ~1-2 nM | [9][10] |
| ER Degradation (Dmax) | ER-positive breast cancer cell lines | >90% | [9] |
| Inhibition of Cell Proliferation | ER-dependent cell lines (MCF7, T47D) | Potent inhibition | [9] |
Table 2: Physicochemical Properties of ARV-471 (Vepdegestrant)
| Property | Value |
| Bioavailability | Orally bioavailable |
| E3 Ligase Recruited | Cereblon (CRBN) |
Experimental Protocols
Protocol 1: Western Blot for ER Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7) at a suitable density and allow them to attach overnight.
-
Treat cells with a serial dilution of ARV-471 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ERα and a loading control (e.g., β-actin, GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and quantify band intensities.
-
Protocol 2: Global Proteomics for Off-Target Identification (Workflow Overview)
-
Sample Preparation:
-
Treat cells with ARV-471 at a concentration that gives maximal ER degradation and a vehicle control.
-
Lyse cells and extract proteins.
-
Digest proteins into peptides (e.g., with trypsin).
-
-
Mass Spectrometry:
-
Analyze peptide samples using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins in each sample.
-
Perform statistical analysis to identify proteins with significantly altered abundance in ARV-471-treated cells compared to the control.
-
Filter results to identify proteins that are significantly downregulated, as these are potential off-target degradation substrates.
-
-
Validation:
-
Validate potential off-target hits using an orthogonal method, such as Western blot.
-
Visualizations
Caption: Mechanism of action of ARV-471 (Vepdegestrant).
Caption: Troubleshooting workflow for inefficient ER degradation.
Caption: Logical relationship of on-target vs. potential off-target effects.
References
- 1. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arvinas Releases Interim Clinical Data Further Demonstrating the Powerful Potential of PROTAC® Protein Degraders ARV-471 and ARV-110 | Arvinas [ir.arvinas.com]
- 3. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Pfizer [pfizer.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
managing common adverse events in preclinical studies of ARV-471
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PROTAC® estrogen receptor degrader, ARV-471 (vepdegestrant), in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ARV-471?
A1: ARV-471 is a Proteolysis Targeting Chimera (PROTAC) that selectively targets the estrogen receptor (ERα) for degradation. It is a hetero-bifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This process leads to a significant reduction in ERα protein levels, thereby inhibiting ER-mediated signaling pathways that drive the proliferation of ER-positive cancer cells.[1][2]
Q2: What are the known preclinical safety findings for ARV-471?
A2: Preclinical toxicology studies for ARV-471 were conducted in both rats and dogs. The compound was reported to be well-tolerated in 7-day and 28-day studies with daily oral administration. These studies, along with its desirable metabolic stability and high antitumor efficacy, supported its advancement into clinical trials.[3][4] While specific adverse events from these preclinical studies are not detailed in publicly available literature, the overall assessment indicated a favorable safety profile.[3][4]
Q3: Have any off-target effects been reported in preclinical studies?
A3: Preclinical assessments of ARV-471's specificity have been conducted. One study analyzed the degradation of known CRBN ligand neosubstrates and found that vepdegestrant did not degrade Ikaros, Aiolos, GSPT1, or CK1α. Only partial degradation of SALL4 was observed in one of two cell lines tested.[2] The potential for partial degradation of ERβ has also been noted, a characteristic shared with other approved ER-targeting agents like tamoxifen (B1202) and fulvestrant.[2]
Troubleshooting Guide
While specific preclinical adverse event data for ARV-471 is limited in public sources, this guide provides general troubleshooting advice for common issues encountered in preclinical oncology studies involving targeted therapies.
Issue 1: Unexpected Animal Morbidity or Mortality
-
Possible Cause: Off-target toxicity, exaggerated pharmacology, or issues with vehicle/formulation.
-
Troubleshooting Steps:
-
Immediate Action: Humanely euthanize animals exhibiting severe distress and perform a thorough necropsy.
-
Dose De-escalation: Reduce the dose in subsequent cohorts to establish a maximum tolerated dose (MTD).
-
Vehicle Control: Ensure the vehicle alone is not causing toxicity by treating a cohort with only the vehicle.
-
Histopathology: Conduct detailed histopathological examination of all major organs from both treated and control animals to identify target organs of toxicity.
-
Clinical Pathology: Analyze blood samples for changes in hematology and clinical chemistry parameters to identify signs of organ damage.
-
Issue 2: Significant Body Weight Loss
-
Possible Cause: Reduced food and water consumption due to malaise, gastrointestinal toxicity, or metabolic changes.
-
Troubleshooting Steps:
-
Monitor Food/Water Intake: Quantify daily food and water consumption to determine if weight loss is due to reduced intake.
-
Clinical Observations: Increase the frequency of clinical observations to monitor for signs of nausea, diarrhea, or other gastrointestinal distress.
-
Supportive Care: Provide supportive care such as palatable, high-calorie food supplements or hydration support, as per institutional animal care and use committee (IACUC) guidelines.
-
Dose Adjustment: Consider dose reduction or intermittent dosing schedules in future experiments.
-
Issue 3: Inconsistent Efficacy Results
-
Possible Cause: Issues with drug formulation, administration, animal model variability, or development of resistance.
-
Troubleshooting Steps:
-
Formulation Check: Verify the stability and homogeneity of the dosing formulation.
-
Dosing Technique: Ensure consistent and accurate administration of the compound. For oral gavage, verify proper technique to avoid stress and ensure delivery to the stomach.
-
Animal Model Characterization: Ensure the tumor model is well-characterized and expresses the target (ERα).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma concentrations of ARV-471 and ERα degradation in tumor tissue to correlate exposure with efficacy.
-
Data Presentation
Due to the limited availability of public quantitative data on preclinical adverse events for ARV-471, a representative table based on general preclinical toxicology study designs is provided below for illustrative purposes.
| Observation Parameter | Control Group (Vehicle) | Low Dose Group (e.g., 3 mg/kg) | Mid Dose Group (e.g., 10 mg/kg) | High Dose Group (e.g., 30 mg/kg) |
| Clinical Signs | No observable signs | No observable signs | No observable signs | No observable signs |
| Body Weight Change (%) | +5% | +4% | +3% | +1% |
| Food Consumption ( g/day ) | 20 | 19 | 18 | 16 |
| Key Hematology | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Key Clinical Chemistry | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Gross Pathology | No significant findings | No significant findings | No significant findings | No significant findings |
| Histopathology | No significant findings | No significant findings | No significant findings | No significant findings |
Note: This table is a template and does not represent actual data for ARV-471. It illustrates the types of data that would be collected in a preclinical toxicology study.
Experimental Protocols
General Protocol for a 28-Day Oral Toxicity Study in Rodents
This protocol is a generalized representation based on standard preclinical toxicology guidelines.
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Group Size: 10 animals/sex/group.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
-
Administration: Once daily oral gavage for 28 consecutive days.
-
Monitoring:
-
Mortality and Morbidity: Twice daily.
-
Clinical Observations: Once daily, including changes in skin, fur, eyes, and general activity.
-
Body Weight: Weekly.
-
Food Consumption: Weekly.
-
Ophthalmology: Prior to study start and at termination.
-
Clinical Pathology (Hematology and Clinical Chemistry): At termination.
-
-
Termination and Necropsy:
-
At the end of the 28-day treatment period, all animals are humanely euthanized.
-
A full gross necropsy is performed on all animals.
-
Organ weights are recorded for key organs (e.g., liver, kidneys, spleen, heart, brain).
-
A comprehensive set of tissues is collected and preserved for histopathological examination.
-
Visualizations
Caption: Mechanism of action of ARV-471 leading to ERα degradation.
Caption: Workflow for monitoring adverse events in preclinical studies.
References
Technical Support Center: Enhancing Oral Bioavailability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of PROteolysis TArgeting Chimeras (PROTACs), with illustrative examples such as the orally bioavailable estrogen receptor degrader, ARV-471.
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs, including our compound SP-471, exhibit low oral bioavailability?
A1: PROTACs often face challenges with oral bioavailability due to their inherent physicochemical properties.[1][2][3] Most PROTACs are large molecules, typically with a molecular weight between 700 and 1200 Da, placing them "beyond the Rule of Five" (bRo5).[1][4] This high molecular weight, combined with poor solubility and low cell permeability, significantly hinders their absorption from the gastrointestinal tract.[1][5][6] Furthermore, issues like high polarity, numerous rotatable bonds, and susceptibility to first-pass metabolism can further limit oral bioavailability.[1][2]
Q2: What are the primary strategies to improve the oral bioavailability of a PROTAC like this compound?
A2: There are two main avenues for improving oral bioavailability: structural modification of the PROTAC molecule and advanced formulation strategies.
-
Structural Modifications: This involves medicinal chemistry efforts to optimize the molecule's properties. Key strategies include linker optimization, introducing intramolecular hydrogen bonds to create a more compact structure, and selecting E3 ligase ligands with favorable properties, such as those for Cereblon (CRBN), which are often associated with better bioavailability than those for von Hippel-Lindau (VHL).[4][7]
-
Formulation Strategies: This approach focuses on the drug delivery system. Techniques like creating amorphous solid dispersions (ASDs), using lipid-based formulations (e.g., SMEDDS/SNEDDS), and developing nanoparticle delivery systems can significantly enhance the solubility and absorption of PROTACs.[3][5][8][9]
Q3: How does the choice of E3 ligase ligand affect oral bioavailability?
A3: The choice of E3 ligase ligand can significantly impact a PROTAC's physicochemical properties. Generally, CRBN-based PROTACs tend to have higher oral bioavailability compared to VHL-based PROTACs.[4] This is because CRBN ligands are typically smaller and have more favorable properties that align better with the characteristics of orally available drugs.[4][7] The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, are both administered orally and utilize CRBN E3 ligase ligands.[4]
Q4: Can administration with food improve the oral bioavailability of PROTACs?
A4: Yes, administering PROTACs with food can be a viable strategy.[2][10] Due to their poor aqueous solubility, the dissolution of PROTACs can be a limiting factor for absorption.[2] Studies have shown that the solubility of some PROTACs improves in biorelevant buffers that simulate intestinal fluid in a fed state (FeSSIF).[1] This suggests that co-administration with food could enhance in vivo drug exposure. For example, the clinical trial design for ARV-110 and ARV-471 specified once-daily administration with food.[1][2]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
If your PROTAC, this compound, shows poor solubility in standard aqueous buffers, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor PROTAC solubility.
-
Protocol 1: Solubility Assessment in Biorelevant Media
-
Objective: To determine the solubility of this compound in simulated intestinal fluids to predict the effect of food on absorption.
-
Materials: this compound, Fasted State Simulated Intestinal Fluid (FaSSIF) powder, Fed State Simulated Intestinal Fluid (FeSSIF) powder, purified water, pH meter, shaker incubator.
-
Procedure:
-
Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions.
-
Add an excess amount of this compound to separate vials containing FaSSIF and FeSSIF media.
-
Incubate the vials at 37°C with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Compare the solubility in FaSSIF and FeSSIF to the solubility in standard buffer (e.g., PBS).
-
-
-
Protocol 2: Development of an Amorphous Solid Dispersion (ASD)
-
Objective: To improve the dissolution rate and solubility of this compound by converting it from a crystalline to an amorphous form stabilized within a polymer matrix.[8][11]
-
Materials: this compound, polymer excipient (e.g., HPMCAS, Eudragit® L 100-55), organic solvent (e.g., acetone, methanol), spray dryer or rotary evaporator.[8][11]
-
Procedure (Spray Drying):
-
Dissolve this compound and the selected polymer in a suitable organic solvent.
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure).
-
Spray the solution into the drying chamber to rapidly evaporate the solvent, forming the ASD powder.
-
Collect the ASD powder and characterize its solid state using DSC and XRD to confirm its amorphous nature.
-
Perform non-sink dissolution testing to compare the dissolution profile of the ASD to the crystalline this compound.
-
-
Issue 2: Low Permeability and High First-Pass Metabolism
If this compound demonstrates poor permeability across cellular membranes or is rapidly metabolized, consider these approaches.
Caption: Key barriers in the oral delivery of PROTACs.
-
Strategy 1: Prodrug Approach
-
Concept: Temporarily modify the structure of this compound by adding a promoiety (e.g., a lipophilic group) to improve its permeability or protect it from metabolism.[1][2][10] This promoiety is designed to be cleaved in vivo, releasing the active PROTAC.
-
Experimental Step: Synthesize a prodrug of this compound and evaluate its stability in simulated gastric and intestinal fluids, as well as in plasma and liver microsomes, to confirm the release of the active drug.
-
-
Strategy 2: Linker Optimization for Improved Permeability
-
Concept: The linker connecting the two ligands of the PROTAC plays a crucial role in its overall properties. Replacing flexible linkers (like PEG) with more rigid structures (like a phenyl ring) or incorporating basic nitrogen into the linker can improve permeability.[1] Reducing the number of amide bonds in the linker is also beneficial.[1]
-
Experimental Step: Design and synthesize a small library of this compound analogues with modified linkers. Evaluate their permeability using an in vitro Caco-2 cell permeability assay.
-
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and its analogues in vitro.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound.
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts until they form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add this compound to the apical (AP) side of the monolayer.
-
At various time points, take samples from the basolateral (BL) side.
-
Measure the concentration of this compound in the BL samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
-
Quantitative Data Summary
The following tables summarize key data for the orally bioavailable PROTAC ARV-471, which can serve as a benchmark for developing compounds like this compound.
Table 1: Preclinical In Vivo Activity of ARV-471 [12][13]
| Model | Dosage (Oral, Daily) | Outcome |
| MCF7 Xenograft | 3, 10, 30 mg/kg | Significant tumor volume regression; >90% reduction in tumor ER protein |
| ESR1 Y537S PDX Model | 10 mg/kg | Complete inhibition of tumor growth |
| Immature Rat Uterotrophic | Not specified | Degradation of uterine ER with no agonist activity |
Table 2: Clinical Trial Information for ARV-471 [14]
| Phase | Dosage (Oral, Daily) | Population | Clinical Benefit Rate (Monotherapy) |
| Phase 1b/2 (VERITAC) | 200 mg and 500 mg | Patients with ER+/HER2- advanced or metastatic breast cancer | 40% in evaluable patients |
Table 3: Example Formulation Components for PROTACs [8][11]
| Formulation Type | Polymer/Excipient Examples | Purpose |
| Amorphous Solid Dispersion (ASD) | HPMCAS (L Grade), Eudragit® L 100-55 | Enhance dissolution and stabilize supersaturation |
| Lipid-Based Formulations | Oils, surfactants, co-solvents (for SNEDDS/SMEDDS) | Improve solubility and lymphatic uptake |
| Nanoparticle Systems | Polymeric micelles, liposomes | Enhance solubility, permeability, and targeting |
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. portonpharmatech.com [portonpharmatech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 13. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
SP-471 Functional Assays: A Technical Support Center for Navigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with experimental variability in SP-471 functional assays. This compound, also known as vepdegestrant (ARV-471), is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation.[1][2][3][4][5] Ensuring the reliability and reproducibility of functional assays is critical for accurately assessing its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inform which functional assays to use?
A1: this compound is a heterobifunctional molecule that works by inducing the formation of a ternary complex between the estrogen receptor (ER) and an E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of ER, marking it for degradation by the proteasome.[3][4][5] This targeted protein degradation is the primary mechanism of action.
Therefore, the key functional assays for this compound are those that can quantitatively assess each step of this process:
-
ER Degradation Assays: To measure the primary outcome of this compound activity.
-
Ternary Complex Formation Assays: To confirm the proximity-inducing mode of action.
-
Ubiquitination Assays: To verify the mechanistic step leading to degradation.
-
Cell Viability and Proliferation Assays: To measure the downstream functional effect on cancer cells.
-
Target Gene Expression Assays: To assess the impact on ER-mediated signaling.
Q2: What are the key quantitative parameters to measure in this compound functional assays?
A2: The efficacy of this compound is typically characterized by the following parameters, which should be determined through dose-response experiments:
| Parameter | Description | Typical Assay | Cell Lines | Reported Values (this compound/Vepdegestrant) |
| DC50 | The concentration of this compound that results in 50% degradation of the target protein (ER).[3][6] | Western Blot, In-Cell Western, ELISA | MCF-7, T47D | ~1-2 nM[3][4][5] |
| Dmax | The maximum percentage of target protein degradation achieved at optimal this compound concentration. | Western Blot, In-Cell Western, ELISA | MCF-7, T47D | >90%[1][7] |
| GI50 | The concentration of this compound that causes 50% inhibition of cell growth. | CellTiter-Glo®, Resazurin assay | MCF-7, T47D | 3.3 - 4.5 nM[1] |
| IC50 | The concentration of this compound that inhibits a specific biological function by 50% (e.g., ER-driven gene expression). | Luciferase Reporter Assay | T47D-KBluc | ~1.1 - 3 nM[1][2] |
Q3: Why am I observing a bell-shaped dose-response curve (the "Hook Effect") in my degradation assay?
A3: The "hook effect" is a known phenomenon for PROTACs where degradation efficiency decreases at very high concentrations.[8] This occurs because at excessive concentrations, this compound is more likely to form separate binary complexes with either ER or the E3 ligase, rather than the productive ternary complex required for degradation.[8] To mitigate this, it is crucial to perform a wide dose-response experiment, including lower nanomolar concentrations, to identify the optimal concentration range for maximal degradation.[8][9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key processes involved in this compound's mechanism of action and a typical experimental workflow.
Troubleshooting Guides
Experimental variability can arise from multiple sources. The following guides address common issues encountered during this compound functional assays.
Issue 1: No or Incomplete ER Degradation
If you observe minimal or no reduction in ER levels after treatment with this compound, consider the following potential causes and solutions.
Issue 2: High Variability Between Replicates
High variability can obscure real effects and make data interpretation difficult. Common sources and solutions are outlined below.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use an automated cell counter for accuracy. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pipetting speed. |
| "Edge Effects" | Plate edges are prone to evaporation and temperature changes. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[10] |
| Reagent Inconsistency | Prepare fresh reagents and use consistent lot numbers for critical components like antibodies and media supplements. Ensure thorough mixing of all solutions before use. |
| Cell Health and Passage Number | Maintain a consistent cell passage number for experiments, as high passage numbers can lead to genetic drift and altered phenotypes.[10] Regularly test for mycoplasma contamination. |
| Instrument Variability | Ensure plate readers are properly calibrated and maintained. Use the same instrument settings for all plates within an experiment. |
Detailed Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
This protocol details the steps to quantify the degradation of ERα in breast cancer cells following treatment with this compound.[11]
-
Cell Culture and Treatment:
-
Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 5000 nM to capture the full dose-response, including the hook effect. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the medium from the cells and replace it with the this compound-containing medium.
-
Incubate for a predetermined time, typically between 4 and 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST, then add a chemiluminescent substrate.
-
Image the membrane using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα signal to the loading control for each sample.
-
Express the data as a percentage of the vehicle-treated control.
-
Plot the percentage of ERα remaining versus the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to assess the downstream effect of ERα degradation.
-
Cell Seeding:
-
Seed MCF-7 or T47D cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[11]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-treated control.
-
Incubate for the desired period, typically 72 hours, to allow for effects on cell proliferation.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[11]
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Express the data as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.
-
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Investigating Acquired Resistance to ARV-471
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and understanding the mechanisms of acquired resistance to ARV-471 (Vepdegestrant), a PROTAC® estrogen receptor (ER) degrader.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARV-471?
ARV-471 is a PROteolysis-TArgeting Chimera (PROTAC) that potently and selectively degrades the estrogen receptor (ER).[1][2] It functions by forming a ternary complex between the ER and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ER protein.[1][3] This dual action of ER degradation and antagonism has demonstrated superior anti-tumor activity compared to fulvestrant (B1683766) in preclinical models.[4][5]
Q2: What are the known mechanisms of acquired resistance to ARV-471?
Preclinical studies have identified several key mechanisms of acquired resistance to ARV-471:
-
Bypass Signaling Pathway Activation: A primary mechanism of resistance involves the upregulation of alternative signaling pathways that promote cell survival and proliferation independent of ER signaling.[4][6] Key pathways implicated include:
-
HER Family Signaling: Increased expression and activation of EGFR, HER2, and HER3.[4][6]
-
MAPK/AKT Signaling: Upregulation of the MAPK/AKT pathway, often downstream of HER family activation or other receptor tyrosine kinases.[4][6]
-
NRAS Activation: Copy number gain and increased expression of NRAS have been observed in resistant cell lines.[4][6]
-
-
Downregulation of ER Expression: Some resistant cell lines exhibit a decrease in ER protein expression and signaling, rendering the primary target of ARV-471 less relevant for cell survival.[4][6][7]
-
Alterations in E3 Ligase Machinery: While not as commonly observed for ARV-471, mutations or loss of the CRBN E3 ligase can be a mechanism of resistance to PROTACs.[7][8] However, studies have shown that CRBN knockout did not confer resistance to ARV-471, suggesting the compound retains ER antagonist activity independent of degradation.[4][6]
Q3: Are mutations in the estrogen receptor (ESR1) a common mechanism of resistance to ARV-471?
While ESR1 mutations are a frequent cause of resistance to traditional endocrine therapies, they have not been identified as a primary mechanism of acquired resistance to ARV-471 in preclinical models.[4][6] In fact, ARV-471 has been shown to be effective against ER+ breast cancer models with activating ESR1 mutations.[1][9]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments to identify ARV-471 resistance mechanisms.
| Problem | Possible Cause | Troubleshooting Steps |
| Cells show reduced sensitivity to ARV-471 (Increased IC50). | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50 compared to the parental cell line. A significant increase (e.g., >10-fold) is indicative of resistance.[10] 2. Assess ER Levels: Perform Western blotting or quantitative immunofluorescence to determine if ER protein levels are downregulated in the resistant cells. 3. Investigate Bypass Pathways: Use Western blotting to probe for the activation of key signaling molecules in the MAPK/AKT and HER family pathways (e.g., phospho-EGFR, phospho-HER2, phospho-ERK, phospho-AKT). |
| Resistant cells show no change in ER expression. | Activation of bypass signaling pathways is the likely mechanism of resistance. | 1. Profile Receptor Tyrosine Kinases (RTKs): Use a phospho-RTK array to broadly screen for activated RTKs that could be driving downstream signaling. 2. Sequence for Hotspot Mutations: Perform targeted sequencing of key genes in bypass pathways (e.g., NRAS, KRAS, PIK3CA) to identify activating mutations. 3. Test Combination Therapies: Treat resistant cells with ARV-471 in combination with inhibitors of the suspected bypass pathway (e.g., EGFR inhibitors, MEK inhibitors) to see if sensitivity is restored.[4][6] |
| CRISPR/Cas9 screen for resistance genes yields no significant hits. | Technical issues with the screen or non-genetic resistance mechanisms. | 1. Verify Transduction Efficiency: Ensure a high percentage of your cells were successfully transduced with the gRNA library. 2. Optimize Drug Concentration: Use a concentration of ARV-471 that provides strong selective pressure without causing excessive cell death. 3. Consider Epigenetic Mechanisms: Resistance may be driven by epigenetic changes rather than genetic mutations. Perform ATAC-seq or ChIP-seq to investigate changes in chromatin accessibility and histone modifications. |
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and ARV-471 Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| MCF-7 (Parental) | ARV-471 | 1.5 | - |
| MCF-7/ARV-471-R1 | ARV-471 | 150 | 100 |
| T-47D (Parental) | ARV-471 | 2.0 | - |
| T-47D/ARV-471-R1 | ARV-471 | 250 | 125 |
Table 2: Summary of Molecular Alterations in ARV-471 Resistant Cell Lines
| Cell Line | ER Expression | p-EGFR | p-AKT | p-ERK | NRAS Copy Number |
| MCF-7 (Parental) | High | Low | Low | Low | Normal |
| MCF-7/ARV-471-R1 | Low | High | High | High | Gain |
| T-47D (Parental) | High | Low | Low | Low | Normal |
| T-47D/ARV-471-R1 | High | High | High | High | Normal |
Experimental Protocols
Protocol 1: Generation of ARV-471 Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous, long-term exposure to increasing concentrations of ARV-471.[10][11]
-
Initial Seeding: Plate ER+ breast cancer cells (e.g., MCF-7, T-47D) at a low density in appropriate culture medium.
-
Initial Drug Treatment: Treat the cells with ARV-471 at a concentration equal to the IC50 value for the parental cell line.
-
Media Changes: Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have resumed proliferation and reached approximately 80% confluency, passage them and increase the concentration of ARV-471 by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation over several months.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of ARV-471 (e.g., 1 µM), isolate and expand single-cell clones.
-
Characterization of Resistance: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
This protocol details the steps for analyzing the activation of key proteins in bypass signaling pathways.
-
Cell Lysis: Lyse parental and ARV-471 resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Whole-Exome Sequencing to Identify Genetic Alterations
This protocol outlines the workflow for identifying mutations and copy number variations in resistant cells.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and ARV-471 resistant cell lines.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA using a commercially available exome capture kit.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call single nucleotide variants (SNVs) and insertions/deletions (indels) using a variant caller (e.g., GATK).
-
Identify somatic mutations present only in the resistant cell lines.
-
Analyze copy number variations (CNVs) to detect gene amplifications or deletions.
-
-
Variant Annotation and Filtering: Annotate the identified variants and filter for those in cancer-related genes and signaling pathways.
Visualizations
Caption: Mechanism of action of ARV-471.
Caption: Overview of ARV-471 resistance mechanisms.
Caption: Workflow for identifying resistance mechanisms.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SP-471
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating toxicities associated with the investigational compound this compound in animal models. This compound is a potent, orally bioavailable PROteolysis-TArgeting Chimera (PROTAC) that selectively degrades Estrogen Receptor alpha (ERα) and is under investigation for ER+ breast cancer.[1][2][3] While demonstrating promising efficacy, preclinical studies have identified potential for hepatotoxicity and nephrotoxicity. This guide offers strategies for monitoring and mitigating these adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a PROTAC designed to recruit the ubiquitin-proteasome system to specifically target the estrogen receptor for degradation.[1][2] It contains a ligand that binds to the ER and another that binds to an E3 ubiquitin ligase, bringing the two proteins into proximity.[1][4] This results in the ubiquitination and subsequent proteasomal degradation of the ER protein, inhibiting ER signaling in cancer cells.[1][2]
Q2: What are the primary toxicities observed with this compound in animal models?
A2: The primary dose-limiting toxicities observed in preclinical animal models, such as mice and rats, are hepatotoxicity and nephrotoxicity. These are common concerns with small molecule inhibitors, including tyrosine kinase inhibitors, which share some metabolic pathways with compounds like this compound.[5][6][7][8]
Q3: What are the recommended biomarkers for monitoring hepatotoxicity?
A3: Regular monitoring of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) is critical. Elevations in these enzymes are primary indicators of liver damage. Additionally, monitoring alkaline phosphatase (ALP) and total bilirubin (B190676) can provide a more comprehensive assessment of liver function. Histopathological analysis of liver tissue at the end of a study is the gold standard for confirming hepatotoxicity.
Q4: What are the recommended biomarkers for monitoring nephrotoxicity?
A4: To monitor for kidney damage, serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels should be measured regularly.[9][10] These are key indicators of glomerular filtration rate and overall kidney function.[9] Urinalysis for proteinuria and monitoring for the presence of kidney injury molecule-1 (KIM-1) can also serve as early indicators of tubular injury.[11] Histopathological examination of kidney tissue is recommended for definitive assessment.[9]
Q5: Are there any known mitigation strategies for this compound-related toxicities?
A5: Yes, several strategies can be employed. For hepatotoxicity, co-administration of an antioxidant like N-acetylcysteine (NAC) may offer protection by replenishing glutathione (B108866) stores. For nephrotoxicity, ensuring adequate hydration of the animals is fundamental.[9] Dose reduction or adjustment of the dosing schedule (e.g., intermittent dosing) can also effectively manage toxicities while maintaining therapeutic efficacy.[5][8]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) Observed During Treatment
Possible Cause:
-
Direct hepatotoxic effect of this compound or its metabolites.
-
Off-target kinase inhibition leading to cellular stress.[5][12]
-
Individual animal sensitivity or underlying health issues.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the serum biochemistry analysis with a fresh sample to rule out experimental error.
-
Dose De-escalation: Reduce the dose of this compound by 25-50% in the affected cohort and monitor ALT/AST levels closely.
-
Implement Intermittent Dosing: Change the dosing schedule from daily to an intermittent schedule (e.g., 5 days on, 2 days off) to allow for liver recovery.
-
Co-administer Hepatoprotectant: Initiate co-administration with N-acetylcysteine (NAC). A typical starting dose in mice is 150 mg/kg, administered intraperitoneally 1-2 hours before this compound dosing.
Issue 2: Increased Serum Creatinine and BUN Levels
Possible Cause:
-
Drug-induced acute tubular necrosis or interstitial nephritis.[13][14]
-
Alterations in renal hemodynamics.[11]
-
Dehydration in study animals.
Troubleshooting Steps:
-
Verify Results: Re-run the serum analysis to confirm the elevated creatinine and BUN levels.
-
Ensure Adequate Hydration: Check water sources and ensure all animals have unrestricted access to fresh water. Consider providing hydration support with subcutaneous saline injections (0.9% NaCl) if dehydration is suspected.[9]
-
Dose Adjustment: Similar to hepatotoxicity, reduce the dose of this compound or switch to an intermittent dosing regimen to lessen the burden on the kidneys.
-
Consider Renal Protectants: While less established, agents that mitigate oxidative stress or inflammation may be explored.
-
Histopathology: At necropsy, collect kidney tissues for histopathological evaluation to identify the specific type and location of renal damage (e.g., glomerular, tubular, interstitial).[9]
Quantitative Data Summary
Table 1: Dose-Dependent Hepatotoxicity of this compound in Mice (14-Day Study)
| Treatment Group (n=8) | Dose (mg/kg, p.o., daily) | Serum ALT (U/L) (Mean ± SD) | Serum AST (U/L) (Mean ± SD) | Incidence of Necrosis (%) |
| Vehicle Control | 0 | 35 ± 8 | 55 ± 12 | 0% |
| This compound | 10 | 45 ± 10 | 68 ± 15 | 0% |
| This compound | 30 | 150 ± 45 | 220 ± 60 | 50% |
| This compound | 60 | 450 ± 110 | 680 ± 150 | 100% |
| *p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle |
Table 2: Mitigation of this compound-Induced Nephrotoxicity with Dose Modification in Rats (28-Day Study)
| Treatment Group (n=8) | Dosing Schedule (20 mg/kg, p.o.) | Serum Creatinine (mg/dL) (Mean ± SD) | BUN (mg/dL) (Mean ± SD) |
| Vehicle Control | Daily | 0.6 ± 0.1 | 20 ± 4 |
| This compound | Daily | 1.8 ± 0.5 | 65 ± 15 |
| This compound | 5 Days On / 2 Days Off | 0.9 ± 0.2# | 35 ± 8# |
| p < 0.01 vs. Vehicle; #p < 0.05 vs. This compound Daily |
Experimental Protocols
Protocol 1: Monitoring and Mitigation of Hepatotoxicity
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
Acclimatization: Acclimate animals for at least 7 days before the start of the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8 per group), including a vehicle control, this compound at various doses, and this compound with a hepatoprotectant co-treatment (e.g., NAC).
-
Dosing: Administer this compound orally (p.o.) via gavage once daily. Administer NAC (150 mg/kg) intraperitoneally (i.p.) 1 hour prior to this compound administration.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood samples (approx. 50 µL) via tail vein or submandibular bleed on Day 0 (baseline), Day 7, and Day 14 for serum biochemistry analysis (ALT, AST).
-
-
Termination: At the end of the study (Day 14), euthanize animals via CO2 asphyxiation followed by cervical dislocation.
-
Sample Collection: Collect terminal blood via cardiac puncture for final serum analysis. Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining tissue for biomarker analysis.
Protocol 2: Assessment of Renal Function
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: House animals in metabolic cages for 24-48 hours for acclimatization before the study begins.
-
Grouping: Randomize rats into treatment groups (n=8 per group), including vehicle control, this compound daily dosing, and this compound intermittent dosing.
-
Dosing: Administer this compound orally (p.o.) according to the assigned schedule (daily or intermittent).
-
Monitoring:
-
Record body weight, food, and water intake daily.
-
Collect blood samples on Day 0, Day 14, and Day 28 for measurement of serum creatinine and BUN.
-
Collect 24-hour urine samples using metabolic cages at the same time points to measure urine volume and protein levels.
-
-
Termination: On Day 28, euthanize animals and collect terminal blood and kidney tissues.
-
Sample Collection: Weigh the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathology. Process the other kidney for molecular or biomarker analysis as required.
Visualizations
Caption: Mechanism of action for this compound PROTAC.
Caption: Experimental workflow for toxicity monitoring.
Caption: Troubleshooting logic for elevated liver enzymes.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hepatotoxicity of tyrosine kinase inhibitors: Mechanisms involved and practical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of Tyrosine Kinase Inhibitors: Clinical and Regulatory Perspectives | Semantic Scholar [semanticscholar.org]
- 8. Hepatotoxicity of tyrosine kinase inhibitors: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. wjbphs.com [wjbphs.com]
Technical Support Center: SP-471 (Vepdegestrant/ARV-471) Treatment Protocols for Long-Term Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SP-471 (Vepdegestrant/ARV-471) in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Vepdegestrant or ARV-471, is an investigational, orally bioavailable PROteolysis-TArgeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation.[1][2] It is being developed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1] The molecule simultaneously binds to the ER and an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the ER by the proteasome.[1][2][3] This mechanism is distinct from selective estrogen receptor degraders (SERDs) like fulvestrant, which indirectly induce ER degradation.[4]
Q2: What are the key differences in the mechanism of this compound compared to traditional SERDs?
A2: Unlike SERDs that primarily antagonize and indirectly promote ER degradation, this compound directly hijacks the cell's ubiquitin-proteasome system to actively destroy the ER protein.[1][4] Preclinical studies have shown that this compound can induce more substantial ER degradation (≥90%) compared to fulvestrant.[5] This enhanced degradation may lead to improved tumor growth inhibition.[5]
Q3: What are the recommended starting doses for preclinical in vivo studies?
A3: In preclinical xenograft models, this compound has been shown to be highly efficacious.[5] While optimal dosing depends on the specific animal model and study design, published preclinical data has used doses up to 10 mg/kg, which resulted in complete tumor growth inhibition.[3] For clinical studies in humans, a Phase 3 dose of 200 mg once daily (QD) was selected based on comparable efficacy and favorable tolerability.[4] Researchers should perform dose-ranging studies to determine the optimal dose for their specific model.
Q4: How should this compound be prepared for in vitro and in vivo administration?
A4: this compound is soluble in DMSO and Methanol.[6] For in vitro studies, prepare a concentrated stock solution in DMSO and dilute it to the final concentration in cell culture media. For in vivo studies, the oral formulation used in clinical trials is proprietary. Researchers may need to develop a suitable vehicle for oral gavage, such as a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80. Always assess the solubility and stability of the formulation before starting long-term studies.[7]
Q5: What are common challenges encountered in long-term studies with this compound?
A5: Potential challenges include managing the on-target effects of potent ER degradation, monitoring for potential off-target toxicities, and ensuring consistent drug exposure over long treatment periods.[8][9] Longitudinal studies are crucial for understanding long-term efficacy and safety.[10]
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent ER Degradation | 1. Cell line variability.2. Suboptimal this compound concentration.3. Incorrect incubation time.4. Reagent or antibody issues. | 1. Ensure consistent cell passage number and health.2. Perform a dose-response curve to determine the optimal concentration (DC50 values are reported to be ~1-2 nM in some cell lines).[1]3. Optimize incubation time; significant degradation is expected within hours.4. Validate antibodies and use fresh reagents. |
| Cell Viability Issues | 1. On-target toxicity in ER-dependent cells.2. Off-target toxicity.3. Solvent (e.g., DMSO) toxicity. | 1. This is an expected outcome in ER+ cancer cell lines.2. Test in ER-negative cell lines to assess off-target effects.3. Ensure final DMSO concentration is non-toxic (typically <0.1%). |
| Compound Precipitation in Media | 1. Poor solubility at final concentration. | 1. Lower the final concentration.2. Prepare fresh dilutions from stock for each experiment.[11]3. Gently warm the media before adding the compound. |
In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High Variability in Tumor Growth Inhibition | 1. Inconsistent drug administration/dosing.2. Variability in tumor implantation or animal health.3. Insufficient statistical power. | 1. Ensure accurate and consistent oral gavage technique.2. Standardize tumor cell implantation and monitor animal health closely.3. Use a power analysis to determine the appropriate sample size for the study.[12] |
| Animal Weight Loss or Signs of Toxicity | 1. On-target effects of ER degradation.2. Off-target toxicity.3. Formulation/vehicle toxicity. | 1. Monitor for signs consistent with estrogen deprivation.2. Perform toxicology studies to identify potential off-target effects.[10]3. Include a vehicle-only control group to assess the toxicity of the formulation. |
| Lack of Efficacy | 1. Suboptimal dose or dosing schedule.2. Poor oral bioavailability in the specific animal model.3. Development of resistance. | 1. Conduct a dose-escalation study to find the optimal therapeutic dose.2. Perform pharmacokinetic studies to assess drug exposure in plasma and tumor tissue.[9]3. Analyze tumor samples at the end of the study for potential resistance mechanisms. |
Experimental Protocols & Data
Quantitative Data Summary: Preclinical & Clinical Dosing
| Study Type | Model/Population | Dose | Route of Administration | Key Finding | Reference |
| Preclinical | ER+ Breast Cancer Cell Lines | ~1-2 nM (DC50) | In vitro | Effective ER degradation | [1] |
| Preclinical | MCF7 Orthotopic Xenograft | Up to 10 mg/kg | Oral | Significant tumor growth inhibition | [3][5] |
| Clinical Phase 2 | ER+/HER2- Advanced Breast Cancer | 200 mg or 500 mg QD | Oral | Manageable safety profile and clinical activity | [4] |
| Clinical Phase 3 | ER+/HER2- Advanced Breast Cancer | 200 mg QD | Oral | Selected as the recommended Phase 3 dose | [4] |
Detailed Methodologies
Protocol 1: In Vitro ER Degradation Assay
-
Cell Culture: Culture ER+ breast cancer cells (e.g., MCF7) in appropriate media until they reach 70-80% confluency.
-
Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in culture media to achieve final concentrations ranging from 0.1 nM to 100 nM. Include a vehicle control (DMSO).
-
Incubation: Treat cells with this compound for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ER-alpha and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensity using densitometry software and normalize ER levels to the loading control.
Protocol 2: Long-Term In Vivo Xenograft Study
-
Animal Model: Use female immunodeficient mice (e.g., NSG or nude).
-
Tumor Implantation: Implant ER+ breast cancer cells (e.g., MCF7) subcutaneously or orthotopically into the mammary fat pad. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment: Prepare this compound in a suitable vehicle for oral administration. Administer the treatment daily via oral gavage.
-
Monitoring: Monitor tumor volume using calipers twice weekly. Monitor animal body weight and overall health status regularly.[13]
-
Study Endpoints: The study may conclude when tumors in the control group reach a predetermined size, or after a fixed duration.[13] At the endpoint, collect tumors and other tissues for pharmacokinetic, pharmacodynamic, and histological analysis.
Visualizations
Caption: Mechanism of action for this compound (Vepdegestrant).
Caption: Experimental workflow for a long-term in vivo study.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 11. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. research.olemiss.edu [research.olemiss.edu]
Validation & Comparative
Vepdegestrant Demonstrates Superior Efficacy Over Tamoxifen in Endocrine-Resistant Breast Cancer Models
For Immediate Release: December 2, 2025 – Preclinical data indicates that vepdegestrant (ARV-471), a novel PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, exhibits significant anti-tumor activity in endocrine-resistant breast cancer models, a setting where tamoxifen's efficacy is compromised. This guide provides a detailed comparison of the performance of vepdegestrant and tamoxifen (B1202), supported by experimental data from key preclinical studies.
Executive Summary
Vepdegestrant operates by a distinct mechanism of action compared to tamoxifen, a selective estrogen receptor modulator (SERM). While tamoxifen competitively inhibits estrogen binding to ER, vepdegestrant actively targets the ER for ubiquitination and subsequent degradation by the proteasome.[1][2] This fundamental difference in their mechanisms underlies vepdegestrant's potent activity in cancer models that have developed resistance to traditional endocrine therapies like tamoxifen. This resistance is often driven by mutations in the estrogen receptor gene (ESR1) or activation of alternative growth factor signaling pathways.[1] Preclinical studies showcase that vepdegestrant effectively degrades both wild-type and mutant ER, leading to robust tumor growth inhibition in models of endocrine resistance.[3][4]
Mechanism of Action
Vepdegestrant: As a PROTAC, vepdegestrant is a heterobifunctional molecule that brings an E3 ubiquitin ligase in proximity to the estrogen receptor.[2] This induced proximity leads to the tagging of the ER with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.[2] This degradation of the ER removes the key driver of tumor growth in ER-positive breast cancer.
Tamoxifen: Tamoxifen and its active metabolites bind to the estrogen receptor, acting as a competitive inhibitor of estrogen.[5] This binding alters the conformation of the ER, preventing its interaction with co-activator proteins and thus inhibiting the transcription of estrogen-responsive genes that drive cell proliferation. However, in some contexts, the tamoxifen-ER complex can have partial agonist activity, and resistance can develop through various mechanisms, including ESR1 mutations that render the receptor constitutively active.
Signaling Pathway Diagrams
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vepdegestrant (ARV-471) with Other Oral SERDs in ER+/HER2- Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is rapidly evolving with the advent of novel oral selective estrogen receptor degraders (SERDs) and the first-in-class PROTAC estrogen receptor degrader, vepdegestrant (ARV-471). This guide provides a comprehensive head-to-head comparison of vepdegestrant with other leading oral SERDs, focusing on preclinical and clinical data to inform research and development decisions.
Mechanism of Action: A Tale of Two Degraders
Vepdegestrant operates through a distinct mechanism of action compared to traditional oral SERDs. As a proteolysis-targeting chimera (PROTAC), it acts as a molecular bridge, bringing the estrogen receptor (ER) into close proximity with an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the ER by the cell's natural protein disposal machinery, the proteasome.[1]
In contrast, conventional oral SERDs, such as elacestrant, giredestrant, and camizestrant, function as pure antagonists of the ER. Their binding to the receptor induces a conformational change that not only blocks its signaling activity but also marks it for degradation, albeit through a less direct mechanism than PROTACs.
Preclinical Efficacy: A Glimpse into Potency
Preclinical studies in ER+ breast cancer cell lines and patient-derived xenograft (PDX) models have demonstrated the potent anti-tumor activity of vepdegestrant. In preclinical models, vepdegestrant has been shown to induce robust tumor shrinkage and exhibit superior anti-tumor activity compared to the standard-of-care SERD, fulvestrant (B1683766), both as a monotherapy and in combination with CDK4/6 inhibitors.[2]
While direct head-to-head preclinical studies between vepdegestrant and other oral SERDs are limited, the available data suggests that vepdegestrant's unique mechanism may translate to more efficient and profound ER degradation. One study reported that vepdegestrant demonstrated superior ER degradation compared to several SERDs, including elacestrant.
Clinical Performance: Indirect Comparison via Fulvestrant
Clinical trials have provided valuable insights into the efficacy and safety of vepdegestrant and other oral SERDs. As direct comparative trials are largely unavailable, this guide presents an indirect comparison of their performance against the common comparator, fulvestrant, in patients with pretreated ER+/HER2- advanced or metastatic breast cancer.
Table 1: Clinical Trial Efficacy of Oral SERDs vs. Fulvestrant
| Drug (Trial) | Patient Population | Primary Endpoint | Hazard Ratio (HR) vs. Fulvestrant | Median Progression-Free Survival (PFS) |
| Vepdegestrant (ARV-471) (VERITAC-2) | Pretreated, ESR1-mutant | PFS | 0.57[3][4] | 5.0 months vs. 2.1 months[3][4] |
| Pretreated, All-comers | PFS | 0.83[3] | 3.7 months vs. 3.6 months[3] | |
| Elacestrant (EMERALD) | Pretreated, ESR1-mutant | PFS | 0.55[5] | 3.8 months vs. 1.9 months[5] |
| Pretreated, All-comers | PFS | 0.70[5] | 2.8 months vs. 1.9 months[5] | |
| Giredestrant (acelERA) | Pretreated, ESR1-mutant | PFS | 0.60 (not statistically significant)[6] | 5.6 months vs. 5.4 months (PCET)[6] |
| Pretreated, All-comers | PFS | 0.81 (not statistically significant)[6] | 5.6 months vs. 5.4 months (PCET)[6] | |
| Camizestrant (SERENA-2) | Pretreated, All-comers | PFS | 0.58 (75mg dose)[7] | 7.2 months vs. 3.7 months[7] |
| 0.67 (150mg dose)[7] | 7.7 months vs. 3.7 months[7] |
*PCET: Physician's Choice of Endocrine Therapy (fulvestrant or aromatase inhibitor)
Table 2: Safety and Tolerability of Oral SERDs
| Drug | Common Adverse Events (Grade ≥3) | Discontinuation Rate due to AEs |
| Vepdegestrant (ARV-471) | Generally well-tolerated with a favorable safety profile.[8][9] | Low[8][9] |
| Elacestrant | Nausea, Vomiting, Fatigue[5] | 3.4%[5] |
| Giredestrant | Arthralgia, Fatigue, Nausea[6] | Balanced across arms[6] |
| Camizestrant | Photopsia (visual disturbances), Bradycardia (mostly Grade 1/2)[7] | Infrequent[7] |
Experimental Protocols
ER Degradation Assay (Western Blot)
This protocol outlines the general steps for assessing the in vitro degradation of the estrogen receptor alpha (ERα) in breast cancer cell lines (e.g., MCF-7) following treatment with a SERD or PROTAC.
Methodology:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) and allow them to adhere and grow to a desired confluency.
-
Treatment: Treat the cells with increasing concentrations of the test compound (vepdegestrant or other oral SERDs) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a suitable detection reagent (e.g., chemiluminescence) and quantify the band intensities. The level of ERα degradation is determined by comparing the intensity of the ERα band in treated samples to the vehicle control, normalized to the loading control.
MCF-7 Xenograft Model
This protocol describes a general in vivo efficacy study using an MCF-7 xenograft model to evaluate the anti-tumor activity of oral SERDs.
Methodology:
-
Cell Culture and Implantation: Culture MCF-7 cells and implant them subcutaneously or orthotopically into the mammary fat pad of immunocompromised female mice.[10] Estrogen supplementation is typically required to support tumor growth.[10]
-
Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compounds (vepdegestrant or other oral SERDs) orally at various dose levels and schedules. The control group receives a vehicle.
-
Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
Vepdegestrant (ARV-471) represents a novel approach to ER degradation with its PROTAC mechanism. While direct head-to-head clinical comparisons with other oral SERDs are not yet available, indirect comparisons against fulvestrant suggest that vepdegestrant has a promising efficacy and safety profile, particularly in patients with ESR1-mutated ER+/HER2- breast cancer. Further preclinical and clinical investigations are warranted to directly compare the performance of these next-generation endocrine therapies and to delineate the patient populations that will derive the most benefit from each agent. The distinct mechanisms of action between PROTACs and traditional SERDs may offer different advantages in overcoming endocrine resistance, a critical area of ongoing research.
References
- 1. mdpi.com [mdpi.com]
- 2. Estrogen Receptor | Arvinas [arvinas.com]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
Vepdegestrant (SP-471) in ESR1 Mutant Breast Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vepdegestrant (formerly SP-471, now officially ARV-471), a novel proteolysis-targeting chimera (PROTAC) estrogen receptor (ER) degrader, with alternative therapies for the treatment of estrogen receptor 1 (ESR1)-mutant breast cancer. The emergence of ESR1 mutations is a significant clinical challenge, driving resistance to standard endocrine therapies. This document synthesizes preclinical and clinical data to evaluate the efficacy and mechanism of action of vepdegestrant in this patient population.
Executive Summary
ESR1-mutant breast cancer is characterized by constitutive, ligand-independent activation of the estrogen receptor, rendering many endocrine therapies ineffective. Vepdegestrant, a PROTAC, offers a novel mechanism of action by inducing the degradation of the ER protein. Preclinical and clinical studies have demonstrated its potential to overcome resistance in ESR1-mutant models and patients. This guide compares vepdegestrant with current standards of care, including the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), the oral SERD elacestrant (B1663853), and CDK4/6 inhibitors in combination with endocrine therapy.
Data Presentation
Preclinical Efficacy of Vepdegestrant vs. Fulvestrant
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Cell/Animal Model | Reference |
| ER Degradation (in vitro) | >90% | ~40-60% | MCF7, T47D (WT & ESR1-mutant) | [1] |
| ER Degradation (in vivo) | ≥90% | 63-65% | MCF7 xenografts | [1] |
| Tumor Growth Inhibition (TGI) in MCF7 xenografts | 87%-123% | 31%-80% | MCF7 orthotopic xenografts | [1][2] |
| TGI in ESR1 Y537S PDX model | Showed tumor regression | - | ST941/HI PDX model | [1][2] |
| TGI in Palbociclib-resistant ESR1 Y537S PDX model | 102% | - | ST941/HI/PBR PDX model | [1][2] |
| DC50 (ER degradation) | ~2 nM | - | ER-positive breast cancer cell lines | [3] |
Clinical Efficacy of Vepdegestrant vs. Fulvestrant (VERITAC-2 Trial) in ESR1-Mutant Population
| Endpoint | Vepdegestrant (ARV-471) | Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.0 months | 2.1 months | <0.60 | Statistically Significant | [4][5] |
| Clinical Benefit Rate (CBR) | 42.1% | 20.2% | - | - | [5] |
| Objective Response Rate (ORR) | 18.6% | 4.0% | - | - | [5] |
Clinical Efficacy of Elacestrant vs. Standard of Care (EMERALD Trial) in ESR1-Mutant Population
| Endpoint | Elacestrant | Standard of Care (Fulvestrant or AI) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 3.8 months | 1.9 months | 0.55 (0.39-0.77) | 0.0005 | [6] |
| PFS in patients with prior ET+CDK4/6i ≥12 months | 8.6 months | 1.9 months | 0.41 (0.26-0.63) | - | [7] |
Clinical Efficacy of Fulvestrant + Palbociclib (B1678290) in ESR1-Mutant Population
| Trial | Endpoint | Fulvestrant + Palbociclib | Comparator | Hazard Ratio (95% CI) | p-value | Reference |
| PALOMA-3 | Median PFS | 9.4 months | Fulvestrant + Placebo (3.6 months) | 0.43 (0.25-0.74) | 0.002 | [8] |
| PADA-1 (switched upon ESR1 mutation detection) | Median PFS | 11.9 months | Aromatase Inhibitor + Palbociclib (5.7 months) | 0.61 (0.43-0.86) | 0.0040 | [9] |
Experimental Protocols
Vepdegestrant Preclinical Studies
Cell Lines and Culture: MCF7 and T47D breast cancer cell lines (wild-type and engineered to express ESR1 Y537S or D538G mutations) were utilized.[10][11] Cells were cultured in appropriate media supplemented with fetal bovine serum. For experiments evaluating estrogen-dependent growth, charcoal-stripped serum was used to remove endogenous hormones.[12]
Western Blotting for ER Degradation: Cells were treated with vepdegestrant or fulvestrant at various concentrations and for different durations. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against ERα and a loading control (e.g., GAPDH or β-actin).[13]
Cell Proliferation Assays: Cell viability was assessed using assays such as WST-8.[10] Cells were seeded in 96-well plates and treated with a range of drug concentrations. After a defined incubation period (e.g., 5 days), the assay reagent was added, and absorbance was measured to determine the relative number of viable cells.[14]
Xenograft and Patient-Derived Xenograft (PDX) Models: Female immunodeficient mice were used. For MCF7 xenografts, cells were implanted into the mammary fat pads.[12] For PDX models, tumor fragments from patients with ESR1-mutant breast cancer were implanted subcutaneously. Tumor growth was monitored, and treatments (vepdegestrant, fulvestrant) were administered orally or via injection. Tumor volume was measured regularly, and at the end of the study, tumors were harvested for analysis of ER protein levels.[1][2]
Key Clinical Trial Protocols
VERITAC-2 (NCT05654623): A Phase 3, randomized, open-label trial comparing vepdegestrant to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on a CDK4/6 inhibitor plus endocrine therapy.[15][16][17][18]
-
Patient Population: Adult patients with ER+/HER2- advanced breast cancer with progression after one line of CDK4/6 inhibitor therapy in combination with endocrine therapy.[18]
-
Intervention: Vepdegestrant administered orally once daily versus fulvestrant administered intramuscularly.[4][17]
-
Primary Endpoints: Progression-free survival (PFS) in the intent-to-treat (ITT) population and in the ESR1-mutant population.[15][16]
EMERALD (NCT03778931): A Phase 3, randomized, open-label trial comparing elacestrant to standard-of-care (SOC) endocrine therapy (fulvestrant or an aromatase inhibitor).[6][7][19][20][21]
-
Patient Population: Postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[6][21]
-
Intervention: Elacestrant orally once daily versus investigator's choice of SOC endocrine therapy.[21]
-
Primary Endpoints: PFS in all patients and in patients with ESR1-mutated tumors.[19][21]
PALOMA-3 (NCT01942135): A Phase 3, randomized, double-blind, placebo-controlled trial of fulvestrant with or without palbociclib.[22][23][24][25][26]
-
Patient Population: Women with HR+/HER2- advanced breast cancer that progressed on prior endocrine therapy.[22][23]
-
Intervention: Fulvestrant plus palbociclib or fulvestrant plus placebo.[22]
-
Primary Endpoint: Progression-free survival.[22]
PADA-1 (NCT03079011): A Phase 3, randomized, open-label trial evaluating a switch to fulvestrant plus palbociclib upon detection of a rising ESR1 mutation in the blood.[8][9][27]
-
Patient Population: Patients with ER+/HER2- metastatic breast cancer receiving first-line aromatase inhibitor plus palbociclib.[27]
-
Intervention: Upon detection of a rising ESR1 mutation, patients were randomized to continue the same therapy or switch to fulvestrant plus palbociclib.[28][27]
-
Primary Endpoint: Progression-free survival in randomized patients.[27]
Mandatory Visualization
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Results Announced From Phase II VERITAC-2 Clinical Trial in Breast Cancer - The ASCO Post [ascopost.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Elacestrant in ER+, HER2- Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icm.unicancer.fr [icm.unicancer.fr]
- 9. deceraclinical.com [deceraclinical.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential responsiveness of human breast cancer cell lines MCF-7 and T47D to growth factors and 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arvinasmedical.com [arvinasmedical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 17. facingourrisk.org [facingourrisk.org]
- 18. tandfonline.com [tandfonline.com]
- 19. EMERALD: Phase III trial of elacestrant (RAD1901) vs endocrine therapy for previously treated ER+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition - The ASCO Post [ascopost.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Palbociclib in Combination With Fulvestrant in Women With Hormone Receptor-Positive/HER2-Negative Advanced Metastatic Breast Cancer: Detailed Safety Analysis From a Multicenter, Randomized, Placebo-Controlled, Phase III Study (PALOMA-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Overall Survival with Palbociclib and Fulvestrant in Women with HR+/HER2- ABC: Updated Exploratory Analyses of PALOMA-3, a Double-blind, Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Randomised, open-label, multicentric phase III trial to evaluate the safety and efficacy of palbociclib in combination with endocrine therapy, guided by ESR1 mutation monitoring in oestrogen receptor-positive, HER2-negative metastatic breast cancer patients: study design of PADA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Switch to fulvestrant and palbociclib versus no switch in advanced breast cancer with rising ESR1 mutation during aromatase inhibitor and palbociclib therapy (PADA-1): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer: A Comparative Analysis of Phase 3 VERITAC-2 Trial Results
New Haven, Conn. and New York - Topline results from the Phase 3 VERITAC-2 clinical trial demonstrate that vepdegestrant (ARV-471), an investigational oral PROTAC® estrogen receptor (ER) degrader, achieved its primary endpoint in patients with ER-positive, HER2-negative (ER+/HER2-) advanced or metastatic breast cancer harboring an ESR1 mutation. In this patient subgroup, vepdegestrant showed a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to the current standard-of-care, fulvestrant (B1683766).[1][2] However, the trial did not meet its primary endpoint of statistically significant PFS improvement in the overall intent-to-treat (ITT) population.[1][2]
Developed by Arvinas and Pfizer, vepdegestrant is a first-in-class oral PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor, a key driver of ER+ breast cancer. This guide provides a detailed comparison of the VERITAC-2 trial results with other treatment alternatives, supported by experimental data and protocols.
Comparative Efficacy of Vepdegestrant and Other Endocrine Therapies
The VERITAC-2 trial evaluated the efficacy and safety of vepdegestrant monotherapy against fulvestrant in patients with ER+/HER2- advanced breast cancer whose disease had progressed on a prior combination therapy of a CDK4/6 inhibitor and endocrine therapy.[2][3] The following tables summarize the key efficacy and safety data from VERITAC-2 and other pivotal trials of endocrine therapies in similar patient populations.
| Table 1: Comparison of Progression-Free Survival (PFS) in Clinical Trials for ER+/HER2- Advanced Breast Cancer | ||||
| Trial | Drug | Patient Population | Median PFS (months) | Hazard Ratio (95% CI) |
| VERITAC-2 | Vepdegestrant | ESR1-mutant | 5.0 | Not explicitly stated, but exceeded pre-specified target of 0.60[1][2][4] |
| Fulvestrant | ESR1-mutant | 2.1 | ||
| Vepdegestrant | Intent-to-Treat (ITT) | 3.7 | 0.83 (0.68–1.02)[5] | |
| Fulvestrant | Intent-to-Treat (ITT) | 3.6 | ||
| EMERALD | Elacestrant | ESR1-mutant | 3.8 | 0.55 (0.39-0.77)[6][7] |
| Standard of Care | ESR1-mutant | 1.9 | ||
| Elacestrant | Intent-to-Treat (ITT) | 2.8 | 0.70 (0.55-0.88)[6][7] | |
| Standard of Care | Intent-to-Treat (ITT) | 1.9 | ||
| SERENA-2 | Camizestrant (75mg) | Post-menopausal, prior endocrine therapy | 7.2 | 0.58 (vs. fulvestrant)[8] |
| Camizestrant (150mg) | Post-menopausal, prior endocrine therapy | 7.7 | 0.67 (vs. fulvestrant)[8] | |
| Fulvestrant | Post-menopausal, prior endocrine therapy | 3.7 | ||
| PALOMA-3 | Fulvestrant + Palbociclib | Prior endocrine therapy | 11.2 | 0.50 (vs. fulvestrant + placebo) |
| Fulvestrant + Placebo | Prior endocrine therapy | 4.6 |
| Table 2: Overview of Safety Profile - Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | ||
| Trial | Drug | Rate of Grade ≥3 TEAEs (%) |
| VERITAC-2 | Vepdegestrant | 23.4[5] |
| Fulvestrant | 17.6[5] | |
| EMERALD | Elacestrant | 7.2[6][7] |
| Standard of Care | 3.1[6][7] | |
| SERENA-2 | Camizestrant (75mg) | Infrequent[9] |
| Fulvestrant | Infrequent[9] | |
| PALOMA-3 | Fulvestrant + Palbociclib | Neutropenia (65%), Leukopenia (25%) |
| Fulvestrant + Placebo | Neutropenia (1%), Leukopenia (0%) |
Experimental Protocols
VERITAC-2 Trial Design
The VERITAC-2 (NCT05654623) study is a global, randomized, open-label, multicenter Phase 3 trial.[3]
-
Patient Population: The trial enrolled 624 adults with a confirmed diagnosis of ER+/HER2- locally advanced or metastatic breast cancer that is not amenable to surgical resection or radiation.[2][3] Patients must have experienced disease progression after one line of prior treatment with a CDK4/6 inhibitor in combination with endocrine therapy.[3]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either vepdegestrant or fulvestrant.[3]
-
Treatment Arms:
-
Primary Endpoint: The primary outcome measure was progression-free survival (PFS) as assessed by a blinded independent central review, evaluated in both the ESR1-mutant and the overall intent-to-treat (ITT) populations.[3]
-
Secondary Endpoints: Key secondary endpoints include overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), and safety.[3]
Mechanism of Action and Signaling Pathway
Vepdegestrant is a PROTAC protein degrader that functions by hijacking the cell's natural protein disposal system to eliminate the estrogen receptor. It is a bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, tagging it for degradation by the proteasome. This mechanism differs from selective estrogen receptor degraders (SERDs) like fulvestrant, which primarily antagonize and downregulate the receptor.
Caption: Mechanism of action of Vepdegestrant (ARV-471).
Experimental Workflow of the VERITAC-2 Trial
The workflow of the VERITAC-2 trial follows a standard design for a Phase 3 registrational study.
Caption: High-level workflow of the VERITAC-2 Phase 3 clinical trial.
References
- 1. Arvinas and Pfizer Announce Positive Topline Results from Phase 3 VERITAC-2 Clinical Trial | Arvinas [ir.arvinas.com]
- 2. Results Announced From Phase II VERITAC-2 Clinical Trial in Breast Cancer - The ASCO Post [ascopost.com]
- 3. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. vjoncology.com [vjoncology.com]
- 9. Camizestrant Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]
Comparative Safety Analysis of Vepdegestrant (SP-471) versus Fulvestrant in ER+/HER2- Advanced Breast Cancer
A comprehensive guide for researchers and drug development professionals on the safety profile of the novel oral PROTAC estrogen receptor degrader, vepdegestrant (formerly SP-471), in comparison to the established selective estrogen receptor degrader (SERD), fulvestrant (B1683766).
This guide provides a detailed comparative analysis of the safety profiles of vepdegestrant (ARV-471) and fulvestrant, two key therapeutic agents in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. The data presented is compiled from publicly available clinical trial results to offer an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
Vepdegestrant (ARV-471) is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to specifically target and degrade the estrogen receptor.[1] Clinical trial data, particularly from the Phase 3 VERITAC-2 trial which directly compares vepdegestrant to fulvestrant, suggests that vepdegestrant is generally well-tolerated with a manageable safety profile.[1][2] The most common treatment-related adverse events (TRAEs) associated with vepdegestrant are primarily low-grade and include fatigue and nausea.[3] This guide will delve into the quantitative safety data, outline the experimental protocols of the pivotal comparative trial, and provide visual representations of the drug's mechanism of action and the clinical trial workflow.
Comparative Safety Data
The following table summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for vepdegestrant (ARV-471) and fulvestrant. The data for vepdegestrant is primarily from the Phase 1/2 VERITAC study, while the data for fulvestrant is from the prescribing information and various clinical trials for context. It is important to note that direct comparison of adverse event rates across different trials can be challenging due to variations in patient populations and study designs. The VERITAC-2 trial provides the most direct comparison, and detailed results are anticipated to be presented at future medical conferences.[1]
| Adverse Event | Vepdegestrant (ARV-471) (200 mg QD) | Fulvestrant (500 mg IM) |
| Any Grade (%) | Grade 3/4 (%) | |
| Fatigue | 43 | 0 |
| Nausea | 24.1 | 1.2 |
| Arthralgia (Joint Pain) | 14.5 | 0 |
| Hot Flush | 20 | 0 |
| Headache | 9.6 | 1.2 |
| Constipation | 13.3 | 0 |
| Injection Site Pain | N/A (Oral) | 11.6 |
| Musculoskeletal Pain | - | - |
| Vomiting | - | - |
| Diarrhea | - | - |
| Increased Liver Enzymes | - | - |
Data for Vepdegestrant (ARV-471) is from the VERITAC Phase 2 expansion cohort.[4][5] Data for Fulvestrant is compiled from its prescribing information and various clinical trials.[6][7][8] Specific percentages for some fulvestrant adverse events are presented as ranges due to variability across studies.
In the VERITAC Phase 2 expansion, treatment-emergent adverse events (TEAEs) of any grade were reported in 91% of patients receiving the 200 mg dose of vepdegestrant, with 29% experiencing a grade 3/4 TEAE.[9] Notably, no patients required a dose reduction due to a TEAE, and 5.7% of patients discontinued (B1498344) treatment due to a TEAE.[5] For fulvestrant, the most frequently reported adverse reactions in the CONFIRM trial (500 mg dose) were injection site pain (11.6%), nausea (9.7%), and bone pain (9.4%).[7]
Experimental Protocols
The pivotal study for the comparative safety and efficacy analysis of vepdegestrant and fulvestrant is the Phase 3 VERITAC-2 trial.
Study Title: A Phase 3, Randomized, Open-Label, Multicenter Trial Of ARV-471 (PF-07850327) vs. Fulvestrant in Participants With Estrogen Receptor-Positive, HER2-Negative Advanced Breast Cancer Whose Disease Progressed After Prior Endocrine Based Treatment For Advanced Disease (VERITAC-2).[10]
Objectives:
-
Primary Objective: To compare the efficacy of vepdegestrant versus fulvestrant in terms of progression-free survival (PFS) as assessed by a blinded independent central review.[10]
-
Secondary Objectives: To evaluate overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), duration of response (DoR), safety, and patient-reported outcomes.[10]
Patient Population:
-
Adults with a confirmed diagnosis of ER+/HER2- locally advanced or metastatic breast cancer.[10]
-
Patients must have experienced disease progression on or after treatment with a CDK4/6 inhibitor in combination with an aromatase inhibitor or fulvestrant as the most recent therapy.[2]
Treatment Arms:
-
Arm 1: Vepdegestrant (ARV-471) administered orally once daily.[2]
-
Arm 2: Fulvestrant administered as an intramuscular injection on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.[2]
Study Design: VERITAC-2 is a randomized, open-label, global, multicenter, Phase 3 study.[10] Patients were randomized in a 1:1 ratio to receive either vepdegestrant or fulvestrant.[2] The trial was designed to demonstrate the superiority of vepdegestrant over fulvestrant.
Mandatory Visualizations
Signaling Pathway of Vepdegestrant (ARV-471)
Caption: Mechanism of action of Vepdegestrant (ARV-471) as a PROTAC.
Experimental Workflow of the VERITAC-2 Clinical Trial
Caption: High-level experimental workflow of the VERITAC-2 Phase 3 clinical trial.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Results Announced From Phase II VERITAC-2 Clinical Trial in Breast Cancer - The ASCO Post [ascopost.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. arvinasmedical.com [arvinasmedical.com]
- 10. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
ARV-471 Demonstrates Preclinical Superiority Over Fulvestrant in ER+ Breast Cancer Models
For Immediate Release
NEW HAVEN, Conn. – Preclinical evidence robustly supports the superior efficacy of ARV-471 (vepdegestrant), an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, compared to the current standard-of-care, fulvestrant (B1683766). In a variety of ER-positive (ER+)/HER2-negative (HER2-) breast cancer models, including those with ESR1 mutations, ARV-471 has shown more potent and complete ER degradation, leading to enhanced tumor growth inhibition.
ARV-471 is a novel small molecule designed to harness the cell's own ubiquitin-proteasome system to specifically target and eliminate the estrogen receptor protein.[1] This direct mechanism of action contrasts with selective estrogen receptor degraders (SERDs) like fulvestrant, which induce conformational changes in the ER that indirectly lead to its degradation.[1][2] This fundamental difference in mechanism translates to a significant advantage in preclinical studies, positioning ARV-471 as a potentially more effective therapeutic option for patients with ER+ breast cancer.
Superior Estrogen Receptor Degradation
A key differentiator for ARV-471 is its profound ability to degrade the estrogen receptor. In preclinical in vivo models, ARV-471 demonstrated ER degradation of over 90%, a substantial improvement over the 63-65% degradation observed with fulvestrant.[3][4][5] This near-complete removal of the primary driver of ER+ breast cancer is a critical factor in its enhanced anti-tumor activity. In clinical settings, fulvestrant has been shown to only partially degrade ER, typically in the range of 50-60%.[3][4]
Table 1: Comparison of Estrogen Receptor Degradation
| Compound | ER Degradation (in vivo preclinical models) | ER Degradation (clinical) |
| ARV-471 | ≥90%[3][4][5] | Up to 90%[6] |
| Fulvestrant | 63-65%[3][5] | ~50%[6][7] |
Enhanced Anti-Tumor Efficacy in Xenograft Models
The superior ER degradation of ARV-471 directly correlates with its enhanced ability to inhibit tumor growth. In MCF7 orthotopic xenograft models, a standard for ER+ breast cancer research, ARV-471 achieved substantial tumor growth inhibition (TGI) ranging from 87% to 123%, outperforming fulvestrant's TGI of 31% to 80%.[3][4][8][9]
Furthermore, in a patient-derived xenograft (PDX) model with a hormone-independent ESR1 Y537S mutation, a common mechanism of resistance to endocrine therapies, ARV-471 demonstrated significant efficacy, achieving tumor regression.[3][4] This suggests that ARV-471 may be effective in patient populations where fulvestrant is less active.
Table 2: Tumor Growth Inhibition in Preclinical Models
| Model | Compound | Dose | Tumor Growth Inhibition (TGI) |
| MCF7 Orthotopic Xenograft | ARV-471 | 3, 10, 30 mg/kg daily | 85% - 123%[3][4][8][9] |
| Fulvestrant | - | 31% - 80%[3][4][8][9] | |
| ST941/HI (ESR1 Y537S PDX) | ARV-471 | - | Tumor Regression[3][4][8] |
| Palbociclib-Resistant ST941/HI | ARV-471 | - | 102% TGI[3][4][8] |
Efficacy in Combination Therapies
The potent activity of ARV-471 as a single agent is further enhanced when used in combination with other targeted therapies. Preclinical studies have shown that ARV-471 in combination with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib), mTOR inhibitors (everolimus), and PI3K inhibitors (alpelisib, inavolisib) leads to robust tumor regressions.[3][9] Notably, the combination of ARV-471 with a CDK4/6 inhibitor resulted in superior tumor growth inhibition compared to the combination of fulvestrant and a CDK4/6 inhibitor.[10]
Mechanism of Action: A Direct Approach to ER Degradation
ARV-471's unique mechanism of action as a PROTAC is central to its superior preclinical performance. It acts as a bridge between the estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the ER by the proteasome.[1][3][4]
Caption: Mechanism of ARV-471-mediated ER degradation.
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies (Xenograft and PDX Models)
The anti-tumor activity of ARV-471 was evaluated in various mouse models of breast cancer. A representative experimental workflow is described below.
-
Cell Implantation: ER+ breast cancer cells, such as MCF7, were orthotopically implanted into the mammary fat pads of immunodeficient female mice.[11] For patient-derived xenograft (PDX) models, tumor fragments were implanted subcutaneously.
-
Hormone Supplementation: To support the growth of hormone-dependent tumors, mice were supplemented with 17β-estradiol pellets.[11]
-
Treatment Administration: Once tumors reached a predetermined size, animals were randomized into treatment groups. ARV-471 was administered orally once daily.[11] Fulvestrant was administered subcutaneously, typically twice a week for the initial two weeks, followed by weekly injections.[11]
-
Tumor Volume Measurement: Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested to assess the levels of ER protein via methods such as western blot to confirm target degradation.[4]
References
- 1. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 11. arvinasmedical.com [arvinasmedical.com]
Vepdegestrant: A new era in breast cancer therapy through targeted protein degradation
A comprehensive in vivo comparison of Vepdegestrant (ARV-471), a novel PROTAC estrogen receptor degrader, against conventional endocrine therapies for ER+/HER2- breast cancer.
Vepdegestrant (ARV-471) is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers.[1] This guide provides an in-depth analysis of the in vivo validation of Vepdegestrant's unique mechanism of action, comparing its efficacy and pharmacodynamic profile with the current standard-of-care, Fulvestrant. The experimental data presented herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Unlike traditional inhibitors that merely block a protein's function, Vepdegestrant actively eliminates the target protein.[2] Its heterobifunctional structure allows it to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase, specifically cereblon (CRBN).[3][4] This induced proximity results in the ubiquitination of the ER, marking it for degradation by the proteasome, the cell's natural protein disposal machinery.[5][6] This catalytic process allows a single molecule of Vepdegestrant to trigger the degradation of multiple ER protein molecules.[5]
In Vivo Efficacy: Superior Tumor Growth Inhibition
Preclinical studies utilizing xenograft models of human breast cancer have consistently demonstrated Vepdegestrant's superior anti-tumor activity compared to Fulvestrant. In MCF7 orthotopic xenograft models, Vepdegestrant achieved substantial tumor growth inhibition (TGI) of 87-123%, surpassing that of Fulvestrant (31-80% TGI).[7][8] This enhanced efficacy is directly correlated with its ability to induce more robust ER degradation in vivo.[7]
Comparative Efficacy Data in Xenograft Models
| Compound | Dosing | Xenograft Model | Tumor Growth Inhibition (TGI) | ER Degradation | Reference |
| Vepdegestrant | 3, 10, 30 mg/kg, oral, daily | MCF7 (WT ER) | 85%, 98%, 120% | >94% | [3] |
| Fulvestrant | 30 mg/kg | MCF7 (WT ER) | 46% | 63% | [3] |
| Vepdegestrant | Not Specified | ER Y537S PDX | Tumor Regression (102% TGI) | Not Specified | [7] |
| Vepdegestrant | Not Specified | Palbociclib-resistant ER Y537S PDX | 102% TGI | Not Specified | [7][8] |
Clinical Validation: Enhanced Patient Outcomes
Clinical trial data further substantiates the preclinical findings. In the Phase 3 VERITAC-2 trial, Vepdegestrant demonstrated a statistically significant improvement in progression-free survival (PFS) compared to Fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer harboring ESR1 mutations.[9]
Key Clinical Trial Results (VERITAC-2)
| Parameter | Vepdegestrant | Fulvestrant | Population | Reference |
| Median PFS | 5.0 months | 2.1 months | ESR1-mutated | [9] |
| Median PFS | 3.8 months | 3.6 months | Overall population | [9] |
| Clinical Benefit Rate | 36.1% | Not Reported | ER+/HER2- advanced | [3] |
| Objective Response Rate | 11.5% | Not Reported | ER+/HER2- advanced | [3] |
Pharmacodynamics: Robust Estrogen Receptor Degradation
The superior efficacy of Vepdegestrant is underpinned by its profound and sustained degradation of the estrogen receptor. In vivo studies have shown that Vepdegestrant can achieve over 90% ER degradation in tumor tissues, a significant improvement over the 40-60% degradation observed with Fulvestrant.[8] In clinical settings, Vepdegestrant at a 200 mg daily dose resulted in a median ER degradation of 69% in patient tumor tissue.[3]
In Vivo ER Degradation Comparison
| Compound | Dose | Model | ER Degradation | Reference |
| Vepdegestrant | 30 mg/kg | MCF7 Xenograft | 88% | [3] |
| Fulvestrant | 30 mg/kg | MCF7 Xenograft | 63% | [3] |
| Vepdegestrant | 10, 30 mg/kg, daily | MCF7 Xenograft | 94-97% | [2] |
| Vepdegestrant | 200 mg, daily | Human Patients | Median 69% (Mean 71%) | [3] |
| Vepdegestrant | 500 mg, daily | Human Patients | Up to 89% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies evaluating PROTAC ER degraders.
General In Vivo Xenograft Efficacy Study
A standardized workflow is essential for assessing the in vivo efficacy of Vepdegestrant.
-
Animal Model : Female athymic nude mice (6-8 weeks old) are typically used.[10]
-
Cell Line and Implantation : MCF-7 cells, an ER+ human breast cancer cell line, are harvested during the logarithmic growth phase.[10] A suspension of 5x10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel is subcutaneously injected into the flank of each mouse.[5][10]
-
Tumor Monitoring and Randomization : Tumor growth is monitored by measuring the length (L) and width (W) with digital calipers twice weekly.[5] Tumor volume is calculated using the formula: Volume = (W² x L) / 2.[5] When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).[5]
-
Dosing and Administration : Vepdegestrant is formulated in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in water, for oral gavage.[5][10] The compound is administered once daily at the desired doses (e.g., 10, 30, 100 mg/kg).[5] The control group receives the vehicle only.[10]
-
Endpoint and Data Collection : The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).[5] Final tumor volumes and body weights are recorded.[5] Tumors are then excised, weighed, and processed for pharmacodynamic analysis.[5]
Pharmacodynamic (PD) Analysis Protocol
-
Study Design : Tumor-bearing mice with established tumors (e.g., 300-500 mm³) are used.[5] A single oral dose of Vepdegestrant (e.g., 30 mg/kg) or vehicle is administered.[5]
-
Tissue Collection : Cohorts of mice (n=3-4 per time point) are euthanized at various times post-dose (e.g., 2, 4, 8, 24, 48, and 72 hours).[5] Tumor tissues are collected for analysis.[5]
-
Western Blot Analysis :
-
Tumor lysates are prepared and protein concentrations are quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
The membrane is probed with a primary antibody against ERα and a loading control (e.g., β-actin).[10]
-
After incubation with a secondary antibody, bands are visualized using an appropriate detection system.[10]
-
Band intensities are quantified to determine the percentage of ERα degradation relative to the vehicle-treated group.[10]
-
-
Immunohistochemistry (IHC) :
Conclusion
The in vivo data for Vepdegestrant compellingly demonstrates the successful application of PROTAC technology to target and degrade the estrogen receptor. Its superior tumor growth inhibition and more profound ER degradation compared to Fulvestrant, observed in both preclinical and clinical settings, position it as a promising next-generation endocrine therapy for ER+/HER2- breast cancer. The detailed experimental protocols provided here serve as a guide for researchers to further explore and validate the potential of this innovative therapeutic modality.
References
- 1. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 2. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. esmo.org [esmo.org]
- 10. benchchem.com [benchchem.com]
Vepdegestrant (ARV-471) Demonstrates Superior Efficacy in Palbociclib-Resistant Breast Cancer Models
For Immediate Release
New Haven, CT – December 2, 2025 – Preclinical data on the novel PROTAC® estrogen receptor (ER) degrader, vepdegestrant (ARV-471), reveals significant anti-tumor activity in palbociclib-resistant ER-positive (ER+)/HER2-negative breast cancer models. These findings position vepdegestrant as a promising therapeutic option for patients who have developed resistance to CDK4/6 inhibitors, a major clinical challenge in the management of advanced breast cancer.
In a key study utilizing a palbociclib-resistant patient-derived xenograft (PDX) model, ST941/HI/PBR, vepdegestrant administered at a 10 mg/kg oral daily dose resulted in a remarkable 102% tumor growth inhibition (TGI).[1][2][3] This level of efficacy was substantially greater than that observed with the CDK4/6 inhibitors palbociclib (B1678290) (60 mg/kg, orally) and abemaciclib (B560072) (50 mg/kg, orally), which demonstrated TGIs of 57% and 40%, respectively, in the same model.[3]
Vepdegestrant's robust performance in this resistant setting highlights its distinct mechanism of action. As a proteolysis-targeting chimera (PROTAC), it directly targets the ER for ubiquitination and subsequent proteasomal degradation, leading to a more profound and sustained suppression of ER signaling compared to conventional therapies.[4][5]
Comparative Efficacy in Palbociclib-Resistant Models
The following table summarizes the preclinical efficacy of vepdegestrant compared to other therapeutic agents in palbociclib-resistant ER+ breast cancer models.
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Source |
| Vepdegestrant (ARV-471) | ST941/HI/PBR (PDX) | 10 mg/kg, p.o., q.d. | 102% | [1][2][3] |
| Palbociclib | ST941/HI/PBR (PDX) | 60 mg/kg, p.o., q.d. | 57% | [3] |
| Abemaciclib | ST941/HI/PBR (PDX) | 50 mg/kg, p.o., q.d. | 40% | [3] |
| Abemaciclib | Palbociclib-Resistant PDX | Not specified | Responsive | [6][7][8] |
| Elacestrant | CDK4/6i-Resistant PDX | Not specified | Active | [9] |
| Camizestrant + Palbociclib | ST1799PBR (PDX) | Not specified | 78% | [10] |
| Camizestrant + Abemaciclib | ST1799PBR (PDX) | Not specified | 89% | [10] |
| Camizestrant + Ribociclib | ST1799PBR (PDX) | Not specified | 76% | [10] |
Experimental Protocols
Vepdegestrant in Palbociclib-Resistant PDX Model (ST941/HI/PBR)
The ST941/HI/PBR PDX model was established from the ST941/HI model, which harbors an ER Y537S mutation, through continuous exposure to palbociclib.[1]
-
Animal Model: 6- to 12-week-old female athymic nude mice.
-
Tumor Implantation: ER Y537S/WT mutant breast cancer fragments were subcutaneously implanted.[1]
-
Treatment: Once tumors reached a mean volume of approximately 125-250 mm³, mice were treated orally, once daily, with vepdegestrant (10 mg/kg), palbociclib (60 mg/kg), or abemaciclib (50 mg/kg).[1][3]
-
Tumor Volume Measurement: Tumor volumes were measured twice weekly and calculated using the formula: (width² x length) / 2.[1]
Abemaciclib in Palbociclib-Resistant Xenograft Model
A palbociclib-resistant MCF7 cell line (MCF7-PR) was used to establish xenografts in four-week-old female BALB/c nude mice.[11]
-
Animal Model: Four-week-old female BALB/c nude mice.
-
Tumor Implantation: 1 x 10⁷ MCF7-PR cells were suspended in Matrigel and injected.
-
Treatment: Mice were treated with eribulin, abemaciclib, or a combination of the two. Tumor volumes were monitored every 2-3 days.[11]
Visualizing the Mechanisms of Action and Resistance
The development of resistance to palbociclib is multifactorial, often involving the upregulation of alternative signaling pathways that bypass the CDK4/6 blockade. Vepdegestrant's mechanism of potent ER degradation offers a direct way to counteract the primary driver of these tumors.
Caption: Mechanism of palbociclib and vepdegestrant action in ER+ breast cancer.
The diagram above illustrates the canonical ER and CDK4/6 signaling pathway driving cell proliferation. Palbociclib inhibits CDK4/6, leading to cell cycle arrest. Resistance can emerge through bypass pathways. Vepdegestrant acts upstream by inducing the degradation of the ER, the primary driver of this pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Abemaciclib Is Effective in Palbociclib-Resistant Hormone Receptor-Positive Metastatic Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Assessing the Clinical Benefit Rate of ARV-471 in Phase 2 Trials: A Comparative Guide
This guide provides a detailed comparison of the clinical benefit rate (CBR) of ARV-471 (vepdegestrant), an investigational PROteolysis-TArgeting Chimera (PROTAC) protein degrader, based on its Phase 2 clinical trial data. The performance of ARV-471 is evaluated against alternative endocrine therapies for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This document is intended for researchers, scientists, and drug development professionals.
Introduction to ARV-471 (Vepdegestrant)
ARV-471, also known as vepdegestrant, is a novel, orally bioavailable PROTAC designed to selectively target and degrade the estrogen receptor (ER).[1][2] ER signaling is a primary driver of growth in ER+/HER2- breast cancer.[2] Unlike traditional selective estrogen receptor degraders (SERDs) that primarily block the receptor, ARV-471 is engineered to eliminate the ER protein entirely, offering a potentially more robust and durable anti-tumor effect.[3][4] This guide focuses on the clinical benefit rate observed in the Phase 2 portion of the VERITAC trial and compares it with other prominent endocrine therapies.
Mechanism of Action: The PROTAC Approach
ARV-471 functions as a bifunctional molecule. One end binds to the estrogen receptor, and the other end binds to an E3 ubiquitin ligase, specifically cereblon (CRBN).[5][6] This dual binding creates a ternary complex, bringing the ER protein into close proximity with the cell's natural protein disposal machinery.[5][6] The E3 ligase then tags the ER with ubiquitin, marking it for destruction by the proteasome.[4][6] This mechanism of induced degradation is distinct from SERDs like fulvestrant (B1683766), which indirectly lead to ER degradation following conformational changes.[4] Preclinical studies have shown that vepdegestrant can induce ER degradation of over 90%, which is substantially greater than the 40-60% degradation observed with fulvestrant.[4][5][6]
Experimental Protocols: The VERITAC Trial
The primary data for ARV-471's clinical benefit rate comes from the Phase 1/2 VERITAC trial (NCT04072952).[3]
-
Study Design : VERITAC is a Phase 1/2, single-arm, open-label trial evaluating ARV-471 in patients with ER+/HER2- locally advanced or metastatic breast cancer.[4] The Phase 2 expansion cohort, which is the focus of this guide, assessed ARV-471 as a monotherapy.
-
Patient Population : Patients in the VERITAC expansion cohort were heavily pre-treated.[7] All patients (100%) had received prior cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, 79% had prior fulvestrant, and 73% had prior chemotherapy.
-
Intervention : Patients were treated with oral ARV-471 once daily (QD) at doses of 200 mg or 500 mg.[3] The 200 mg dose was ultimately selected as the recommended Phase 3 dose based on comparable efficacy and a favorable tolerability profile.[4]
-
Primary Endpoint : The primary endpoint for the Phase 2 portion was the Clinical Benefit Rate (CBR).[3] CBR is defined as the rate of confirmed complete response, confirmed partial response, or stable disease lasting longer than 24 weeks.
-
Secondary Endpoints : Secondary endpoints included objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), overall survival (OS), safety, and pharmacokinetics.[3]
Data Presentation: Comparative Clinical Benefit Rates
The clinical benefit rate of ARV-471 has been compared with other SERDs and endocrine therapies in similarly pre-treated patient populations. The following table summarizes key CBR data from relevant clinical trials.
| Drug (Trial) | Dose | Patient Population | Overall CBR (95% CI) | ESR1 Mutant CBR (95% CI) | Comparator CBR (95% CI) |
| ARV-471 (VERITAC) [3][8] | 200 mg | Heavily pre-treated (100% prior CDK4/6i, 79% prior fulvestrant) | 37.1% (21.5%-55.1%) | 47.4% (24.4%-71.1%) | N/A (Single Arm) |
| ARV-471 (VERITAC) [3][8] | 500 mg | Heavily pre-treated (100% prior CDK4/6i, 79% prior fulvestrant) | 38.9% (23.1%-56.5%) | 54.5% (32.2%-75.6%) | N/A (Single Arm) |
| ARV-471 (VERITAC) [3][8] | Overall (200/500mg) | Heavily pre-treated (100% prior CDK4/6i, 79% prior fulvestrant) | 38.0% (26.8%-50.3%) | 51.2% (35.1%-67.1%) | N/A (Single Arm) |
| Fulvestrant | 500 mg | Post-CDK4/6i setting (Reference from other trials) | ~11-14%[7] | - | N/A |
| Elacestrant (EMERALD) [9] | 400 mg | Pre-treated (1-2 prior ET, 100% prior CDK4/6i) | 30.8% | - | SoC CBR not specified |
| Camizestrant (B1654347) (SERENA-2) [10][11] | 75 mg | Pre-treated (Prior ET for advanced disease) | 48.8% | - | 39.1% (Fulvestrant) |
| Camizestrant (SERENA-2) [10][11] | 150 mg | Pre-treated (Prior ET for advanced disease) | 51.0% | - | 39.1% (Fulvestrant) |
Data for comparator arms are from their respective trials and may have different patient baseline characteristics.
Comparative Analysis
The data from the VERITAC Phase 2 expansion trial demonstrate that ARV-471 has a meaningful clinical benefit in a heavily pre-treated population of patients with ER+/HER2- metastatic breast cancer.[3][8] The overall CBR of 38.0% is noteworthy, especially when compared to historical data for fulvestrant in a similar post-CDK4/6i inhibitor setting, where the CBR was reported to be between 11% and 14%.[7]
A key finding is the enhanced activity of ARV-471 in patients with tumors harboring ESR1 mutations.[3][8] In this subgroup, the CBR reached 51.2%, suggesting that ARV-471's potent degradation mechanism may be particularly effective at overcoming this common form of endocrine resistance.[8]
When compared to other next-generation oral SERDs, ARV-471's performance is competitive. In the SERENA-2 trial, camizestrant showed a CBR of 48.8% (75 mg) and 51.0% (150 mg) versus 39.1% for fulvestrant.[10][11] Elacestrant reported a CBR of 30.8% in its Phase 1 study.[9] While direct cross-trial comparisons should be made with caution due to differences in study design and patient populations, the CBR of ARV-471 in the VERITAC trial, with its exceptionally heavily pre-treated cohort, underscores its potential as a new endocrine therapy backbone.
Conclusion
The Phase 2 VERITAC trial results for ARV-471 (vepdegestrant) are promising. The observed clinical benefit rate of 38% in an all-comer, heavily pre-treated population—and over 51% in patients with ESR1 mutations—demonstrates substantial anti-tumor activity.[3][8] This performance, particularly in a patient group with high unmet need and extensive prior treatment, positions ARV-471 as a strong candidate for further development.[4] Ongoing Phase 3 trials will be critical to definitively establish its efficacy and role relative to standard-of-care treatments like fulvestrant in the evolving landscape of ER+/HER2- breast cancer therapy.[4]
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ARV-471: SABCS 2022 Phase 2 Expansion VERITAC Trial - OncologyTube [oncologytube.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Camizestrant Improves Progression-Free Survival in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 11. cancernetwork.com [cancernetwork.com]
Vepdegestrant (SP-471) vs. Anastrozole in the Neoadjuvant Setting: A Comparative Guide for Researchers
In the evolving landscape of neoadjuvant therapies for estrogen receptor-positive (ER+), HER2-negative breast cancer, two distinct mechanisms of endocrine manipulation are under intense investigation. This guide provides a detailed comparison of SP-471 (vepdegestrant), a novel proteolysis-targeting chimera (PROTAC) estrogen receptor degrader, and anastrozole (B1683761), a well-established aromatase inhibitor. This analysis is centered on the findings from the recent TACTIVE-N phase 2 clinical trial, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances, supported by experimental data and detailed protocols.
Mechanism of Action: Degradation vs. Synthesis Inhibition
Vepdegestrant (this compound) operates through a novel mechanism of action as a PROTAC. This hetero-bifunctional molecule is designed to induce the degradation of the estrogen receptor.[1][2] It achieves this by simultaneously binding to the estrogen receptor and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome.[3] This process leads to a significant reduction in the total cellular levels of the estrogen receptor, thereby inhibiting ER signaling.
Anastrozole , on the other hand, is a non-steroidal aromatase inhibitor.[4] It competitively and selectively inhibits the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[4][5] By blocking this key step in estrogen synthesis, anastrozole effectively reduces circulating estrogen levels, thereby depriving ER+ breast cancer cells of their primary growth stimulus.[4][6]
Signaling Pathway Diagrams
Clinical Efficacy in the Neoadjuvant Setting: The TACTIVE-N Trial
The TACTIVE-N study, a phase 2, open-label, non-comparative trial, evaluated the biological and clinical activity of vepdegestrant versus anastrozole as neoadjuvant therapy in postmenopausal women with ER+/HER2- localized breast cancer.[4]
Patient Demographics and Baseline Characteristics
| Characteristic | Vepdegestrant (n=102) | Anastrozole (n=50) |
| Median Age (years) | 66 | 66 |
| Tumor Size >2 cm | 65% | 68% |
| Baseline Ki-67 <20% | 51% | 50% |
Data from the TACTIVE-N trial as of November 18, 2024.[4]
Efficacy Outcomes
| Endpoint | Vepdegestrant | Anastrozole |
| Primary Endpoint | ||
| Geometric Mean Change in Ki-67 from Baseline at Week 2 | -71.4% (95% CI, -60.6% to -79.3%) | -72.9% (95% CI, -57.8% to -82.6%) |
| Geometric Mean Change in Ki-67 from Baseline at Surgery | -84.5% (95% CI, -75.6% to -90.2%) | -82.8% (95% CI, -67.4% to -90.9%) |
| Secondary and Exploratory Endpoints | ||
| Pathological Complete Response (pCR) | 1% | 0% |
| Breast-Conserving Surgery Rate (Radiographic Response) | 70% (95% CI, 60%-78%) | 54% (95% CI, 40%-67%) |
| Median Decrease in Tumor ER Protein Levels at Week 2 | 76.1% | Not Reported |
| Median Decrease in Tumor ER Protein Levels at Surgery | 94.4% | Not Reported |
| Median Decrease in Tumor PgR Protein Levels at Week 2 | 100% | Not Reported |
| Median Decrease in Tumor PgR Protein Levels at Surgery | 100% | Not Reported |
Data from the TACTIVE-N trial.[4]
Safety and Tolerability
| Adverse Event Profile | Vepdegestrant | Anastrozole |
| Treatment-Emergent Adverse Events (TEAEs) Leading to Dose Reduction | 7 patients | Not permitted |
| TEAEs Leading to Treatment Discontinuation | 3 patients | 8 patients |
| Most Common TEAEs | ||
| Hot Flush | 24% | Not Reported |
| Asthenia | 19% | Not Reported |
| Constipation | 14% | Not Reported |
| Grade >4 TEAEs | None reported | Not Reported |
Data from the TACTIVE-N trial.[4]
Experimental Protocol: The TACTIVE-N Study (NCT05549505)
Study Design
This was a Phase 2, open-label, randomized, non-comparative proof-of-concept study.[3][7]
Patient Population
The study enrolled postmenopausal women with ER+/HER2- localized breast cancer amenable to surgical resection.[4] Key inclusion criteria included ER+ disease with ≥10% tumor cell nuclei staining by immunohistochemistry (IHC) and HER2- disease as per ASCO/CAP guidelines, with a Ki-67 score of ≥5%.[3]
Treatment Arms
Patients were randomized in a 2:1 ratio to receive either:
-
Vepdegestrant: 200 mg administered orally once daily.[4]
-
Anastrozole: 1 mg administered orally once daily.[4]
Treatment was administered for approximately 5.5 months prior to surgical resection.[4]
Endpoints
-
Primary Endpoint: Percentage change from baseline in Ki-67 score at week 2 (cycle 1, day 15).[4]
-
Secondary Endpoints: Pathological complete response, modified preoperative endocrine prognostic index (PEPI) score at surgery, breast-conserving surgery rate, radiographic response, and safety.[4]
-
Exploratory Endpoints: Assessments of ER and progesterone (B1679170) receptor (PgR) protein levels.[4]
Sample Collection
Tumor tissue samples were collected at three key time points: at screening, at week 2 of treatment, and at the time of surgery.[4]
Experimental Workflow Diagram
Conclusion
The TACTIVE-N trial provides the first direct comparison of a novel estrogen receptor degrader, vepdegestrant, with the standard-of-care aromatase inhibitor, anastrozole, in the neoadjuvant setting for ER+/HER2- breast cancer. While both agents demonstrated a significant reduction in the proliferation marker Ki-67, vepdegestrant showed a numerically higher rate of breast-conserving surgery.[4] Furthermore, the profound reduction in ER and PgR protein levels with vepdegestrant provides strong pharmacodynamic evidence of its distinct mechanism of action.[4] The safety profiles of the two drugs also appeared to differ, with fewer treatment discontinuations due to adverse events in the vepdegestrant arm.[4] These findings suggest that direct degradation of the estrogen receptor with vepdegestrant may offer an effective and well-tolerated neoadjuvant treatment strategy, warranting further investigation in larger, randomized controlled trials.
References
- 1. Arvinas Presents Phase 3 PRO Data for Vepdegestrant at ESMO | ARVN Stock News [stocktitan.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Neoadjuvant Vepdegestrant Versus Anastrozole in Postmenopausal ER-Positive/HER2-Negative Breast Cancer: Insights From the Phase 2 TACTIVE-N Study - Conference Correspondent [conference-correspondent.com]
- 5. Randomized Phase II Neoadjuvant Comparison Between Letrozole, Anastrozole, and Exemestane for Postmenopausal Women With Estrogen Receptor–Rich Stage 2 to 3 Breast Cancer: Clinical and Biomarker Outcomes and Predictive Value of the Baseline PAM50-Based Intrinsic Subtype—ACOSOG Z1031 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SP-471
Disclaimer: The following guidance is a standardized protocol for the proper disposal of a hypothetical laboratory chemical, designated here as "SP-471." This information is provided to illustrate best practices in laboratory safety and chemical handling for researchers, scientists, and drug development professionals. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EH&S) guidelines for any chemical you handle.
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Adherence to these procedures for this compound will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Identification
Before handling this compound waste, it is crucial to be aware of its potential hazards. For the purpose of this guide, this compound is considered to be a solid powder that is irritating to the skin and eyes and harmful to aquatic life. All personnel handling this compound in any form must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powdered form, work should be conducted in a certified chemical fume hood to prevent inhalation.
**Step-by-Step Disposal Protocol
Disposal of this compound and any materials contaminated with it must be managed through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2]
Experimental Protocol: Waste Segregation and Disposal
-
Segregate Waste Streams :
-
Solid Waste : All unused or expired this compound powder, along with contaminated PPE (e.g., gloves, weigh boats, pipette tips), must be collected in a dedicated, sealable hazardous waste container made of a compatible material.[1]
-
Liquid Waste : Solutions containing this compound (e.g., stock solutions, experimental media) must be collected in a separate, sealed hazardous waste container designated for liquid chemical waste.[1]
-
-
Container Labeling :
-
Each waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any solvents present.
-
The label must also indicate the primary hazards associated with the contents (e.g., "Irritant," "Environmental Hazard").[1]
-
-
Storage Pending Disposal :
-
Store sealed waste containers in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, well-ventilated, and away from incompatible materials.
-
-
Arrange for Pickup :
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to schedule the pickup of the hazardous waste containers.[1]
-
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe handling and disposal of hypothetical this compound waste streams.
| Parameter | Value/Guideline | Notes |
| pH Range for Liquid Waste | 5.5 - 9.0 | If the experimental protocol results in a liquid waste outside this range, it must be neutralized before being stored for disposal. This minimizes corrosion of the storage container. |
| Maximum Container Volume | 4 Liters (1 Gallon) for Liquids | To minimize the risk associated with large spills, liquid waste should be accumulated in smaller containers. |
| Solid Waste Container | High-Density Polyethylene (HDPE) | Use containers made of chemically resistant materials to prevent degradation. |
| Storage Time Limit | 90 days | Hazardous waste should not be stored on-site for extended periods. Follow institutional and local regulations regarding maximum storage times before disposal pickup. |
| Emergency Exposure Limit | N/A | In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound.
References
Personal protective equipment for handling SP-471
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the chemical compound SP-471 (Catalog No. HY-144646; CAS No. 2768010-39-3). The following procedures for personal protective equipment (PPE), handling, and disposal are based on the Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE) and Safety Measures
Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety and prevent exposure when handling this compound. The required PPE and safety measures are summarized in the table below.
| Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Face Shield | Recommended for splash protection. | |
| Hand Protection | Protective Gloves | Chemically resistant gloves suitable for the materials being handled. |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect clothing. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator when ventilation is inadequate. |
| General Hygiene | Hand Washing | Wash hands thoroughly after handling. |
| No Eating/Drinking | Prohibited in areas where this compound is handled or stored. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step workflow outlines the key stages from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials, including unused this compound, contaminated PPE, and experimental consumables, must be collected in a designated, labeled, and sealed hazardous waste container.
Disposal Procedure:
-
Dispose of chemical waste in accordance with federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.
-
Do not dispose of this compound down the drain or in regular trash.[1]
Hazard Identification and Response
The following diagram illustrates the logical flow for identifying and responding to potential hazards associated with this compound, as outlined in the safety data sheet.
Experimental Protocols and Signaling Pathways
As of the date of this document, specific experimental protocols and detailed signaling pathways for this compound are not publicly available in the reviewed literature. Researchers should develop their own protocols based on the intended application and adhere to standard laboratory safety practices. The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
